Product packaging for 3-O-Feruloylquinic acid(Cat. No.:CAS No. 62929-69-5)

3-O-Feruloylquinic acid

Cat. No.: B104419
CAS No.: 62929-69-5
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-KJJWLSQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-O-feruloyl-D-quinic acid is a quinic acid that is the 3-O-feruloyl derivative of D-quinic acid. It has a role as a plant metabolite. It is a quinic acid and an enoate ester. It is functionally related to a (-)-quinic acid and a ferulic acid.
3-O-Feruloylquinic acid is a natural product found in Prunus cerasus, Prunus persica, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O9 B104419 3-O-Feruloylquinic acid CAS No. 62929-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-KJJWLSQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310632
Record name 5-O-(E)-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62929-69-5, 1899-29-2
Record name 5-O-(E)-Feruloylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62929-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-(E)-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 197 °C
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Feruloylquinic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-Feruloylquinic acid, a naturally occurring phenolic compound of significant interest in pharmaceutical and nutraceutical research. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms, providing detailed experimental protocols for their evaluation.

Chemical Identity and Structure

This compound, a derivative of quinic acid and ferulic acid, is a member of the chlorogenic acid family. Its precise chemical structure is essential for understanding its biological activity and for its synthesis and analysis.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[1][2]
SMILES COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C--INVALID-LINK--O">C@@(C(=O)O)O)O[1][3]
InChI Key RAGZUCNPTLULOL-KJJWLSQTSA-N[1][2]
Molecular Formula C₁₇H₂₀O₉[1][2]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 368.34 g/mol [1]
Melting Point 196-197 °C[4]
Boiling Point 629.4 °C at 760 mmHg
Water Solubility Slightly soluble
Solubility in Organic Solvents Soluble in DMSO, Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][5]
Predicted pKa (Strongest Acidic) 3.33
Appearance Solid[4]

Synthesis and Biosynthesis

Chemical Synthesis

An efficient synthesis of this compound has been reported with an overall yield of 33% from quinic acid. The key steps involve the protection of quinic acid, esterification with a protected ferulic acid derivative, and subsequent deprotection.

Biosynthesis

In plants, this compound is synthesized via the shikimate pathway. The biosynthesis involves the esterification of quinic acid with feruloyl-CoA, which is formed from the methylation of caffeoyl-CoA.

biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway Shikimate_Pathway Shikimate Pathway Quinic_Acid Quinic Acid Shikimate_Pathway->Quinic_Acid Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine This compound This compound Quinic_Acid->this compound HQT Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL, C4H, 4CL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid PAL, C4H, 4CL Caffeic_Acid Caffeic Acid pCoumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Feruloyl_CoA->this compound

Biosynthesis of this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and identification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound involves reverse-phase HPLC.

Table 3: Example HPLC Protocol for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 320 nm
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of this compound, providing both retention time and mass-to-charge ratio information. Electrospray ionization (ESI) in negative mode is commonly used, with characteristic fragment ions at m/z 191 (quinic acid) and 179 (caffeoyl moiety after demethylation) or 193 (feruloyl moiety).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra reveal characteristic signals for the quinic acid and ferulic acid moieties, allowing for unambiguous identification.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging various reactive oxygen species (ROS).

Table 4: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (mg/mL)
ABTS Radical Scavenging 0.017
DPPH Radical Scavenging 0.06
Hydroxyl Radical Scavenging 0.49
  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Assay Procedure : In a 96-well plate, add 50 µL of each dilution of the sample or standard (e.g., ascorbic acid) to 150 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the sample.

DPPH_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in methanol Mix Mix 50 µL sample with 150 µL DPPH DPPH_sol->Mix Sample_prep Prepare serial dilutions of This compound Sample_prep->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and IC50 Measure->Calculate

Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1] It significantly reduces the mRNA expression of pro-inflammatory genes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) by targeting the NF-κB pathway.[1]

nfkb_pathway cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (IL-1β, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_genes Upregulates Inflammation Inflammation Pro_inflammatory_genes->Inflammation Feruloylquinic_acid This compound Feruloylquinic_acid->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
  • Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding : Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Stimulation : Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells (except for the control group) and incubate for 24 hours.

  • RNA Extraction : Isolate total RNA from the cells using a suitable kit according to the manufacturer's instructions.

  • Reverse Transcription : Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR) : Perform qPCR using specific primers for IL-1β, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

  • Data Analysis : Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated groups relative to the LPS-stimulated group.

anti_inflammatory_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Molecular Analysis Culture_cells Culture RAW 264.7 cells Seed_cells Seed cells in 6-well plates Culture_cells->Seed_cells Pretreat Pre-treat with This compound Seed_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate RNA_extraction Extract total RNA Stimulate->RNA_extraction cDNA_synthesis Synthesize cDNA RNA_extraction->cDNA_synthesis qPCR Perform qPCR for pro-inflammatory genes cDNA_synthesis->qPCR Data_analysis Analyze gene expression qPCR->Data_analysis

Workflow for in vitro anti-inflammatory assay.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties, and significant antioxidant and anti-inflammatory activities. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future studies should focus on its in vivo efficacy, bioavailability, and safety profile to pave the way for its clinical application.

References

A Comprehensive Technical Guide to the Natural Plant Sources of 3-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Feruloylquinic acid, a significant member of the hydroxycinnamic acid family, is a potent antioxidant compound found throughout the plant kingdom. As an ester of ferulic acid and quinic acid, it has garnered considerable interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and cardioprotective effects. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

This compound is widely distributed in the plant kingdom, with notable concentrations found in various fruits, vegetables, and beverages. The following tables summarize the quantitative data on the presence of this compound in different plant species and their respective parts.

Table 1: Concentration of this compound in Fruits

Plant SpeciesCommon NamePlant PartConcentrationReference
Prunus armeniaca L.ApricotLeaves12.12 ± 0.52 mg/g dry weight[1]
Prunus cerasus L.Sour CherryFruitPresent (quantification not specified)[2]
Prunus avium L.Sweet CherryFruitPresent (quantification not specified)[3][4][5][6]
Solanum lycopersicum L.TomatoFruitDetected (not quantified)[7][8][9][10][11]

Table 2: Concentration of this compound in Vegetables

Plant SpeciesCommon NamePlant PartConcentrationReference
Brassica oleracea var. gemmiferaBrussels SproutEdible partPresent (quantification not specified)[12]
Brassica rapa subsp. chinensisPak ChoiEdible partPresent (quantification not specified)[12]
Brassica rapa var. parachinensisChoy SumEdible partPresent (quantification not specified)[12]
Brassica oleracea var. alboglabraKailanEdible partPresent (quantification not specified)[12]
Eruca sativaRocket SaladEdible partPresent (quantification not specified)[12]
Raphanus sativus var. longipinnatusDaikon RadishEdible partPresent (quantification not specified)[12]
Nasturtium officinaleWatercressEdible partPresent (quantification not specified)[12]

Table 3: Concentration of this compound in Other Plant Sources

Plant SpeciesCommon NamePlant PartConcentration (µmol/L in infusion)Reference
Coffea arabicaArabica CoffeeGreen Beans16[13][14][15][16]
Coffea arabicaArabica CoffeeMedium Roasted Beans15[13][14][15][16]
Phellodendri Amurensis CortexAmur Cork TreeBarkPresent (quantification not specified)[17]
Artemisia annuaSweet WormwoodLeaves (Summer)1.34% of 70% ethanolic extract[7]

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce feruloyl-CoA. The final step involves the esterification of feruloyl-CoA with quinic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).

Biosynthesis_of_3_O_Feruloylquinic_acid cluster_legend Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT 3_O_Feruloylquinic_acid This compound Feruloyl_CoA->3_O_Feruloylquinic_acid HQT Quinic_acid Quinic acid Quinic_acid->3_O_Feruloylquinic_acid PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase 4CL 4CL: 4-Coumarate:CoA ligase C3H C3H: p-Coumarate 3-hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-methyltransferase HQT HQT: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from plant materials. These protocols are based on established methods in the field and can be adapted based on the specific plant matrix and available laboratory equipment.

Sample Preparation and Extraction

A general workflow for the extraction and analysis of this compound is depicted below.

Experimental_Workflow Plant_Material Plant Material (Fresh, Frozen, or Dried) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Extraction (e.g., Ultrasound-Assisted) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation (Optional) Filtration->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC_Analysis HPLC-DAD Analysis Reconstitution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: General workflow for extraction and analysis.

1.1. Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction is an efficient method for extracting phenolic compounds from plant matrices.[13][14][15][16]

  • Materials and Reagents:

    • Dried and powdered plant material

    • Extraction solvent (e.g., 70% ethanol (B145695) in water)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Filter paper or syringe filters (0.45 µm)

    • Rotary evaporator (optional)

  • Procedure:

    • Weigh approximately 1 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). Optimization of time and temperature may be required for different plant materials.

    • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.

    • Filter the supernatant through a 0.45 µm filter.

    • The filtered extract can be directly used for HPLC analysis or concentrated using a rotary evaporator and then reconstituted in the mobile phase.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of phenolic compounds.[18][19][20][21]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 2% acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol (B129727) with the same concentration of acid as Solvent A.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-40 min, 30-50% B; 40-45 min, 50-10% B; 45-50 min, 10% B. The gradient should be optimized for the specific separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: The DAD should be set to monitor at the maximum absorbance wavelength for this compound, which is around 325 nm. A full UV-Vis spectrum (e.g., 200-400 nm) should also be recorded for peak identification.

  • Quantification Procedure:

    • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.

    • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.

    • Sample Analysis: Inject the prepared plant extracts into the HPLC system under the same conditions.

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

    • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material should be calculated considering the initial weight of the sample and the extraction volume.

Conclusion

This compound is a widely distributed natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a comprehensive overview of its natural sources, with a compilation of available quantitative data. The detailed experimental protocols for extraction and HPLC-DAD analysis offer a practical framework for researchers to isolate and quantify this compound from various plant matrices. The visualization of the biosynthetic pathway provides a clear understanding of its formation within the plant. Further research is encouraged to expand the quantitative database of this compound across a broader range of plant species and to explore its full therapeutic potential.

References

Biosynthesis pathway of 3-O-Feruloylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of 3-O-Feruloylquinic Acid

Introduction

This compound is a significant plant secondary metabolite belonging to the hydroxycinnamic acid ester family. It is an isomer of chlorogenic acid and is formed through the esterification of ferulic acid and quinic acid.[1] Found in various plants, including coffee, wheat, and tomatoes, this compound and its isomers exhibit notable antioxidant and anti-inflammatory properties, making them of great interest to researchers in nutrition, pharmacology, and drug development.[1][2][3][4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for modulating its concentration in crops to enhance their nutritional value.

This technical guide provides a detailed overview of the enzymatic reactions leading to the synthesis of this compound, presents quantitative data on key enzymes, details relevant experimental protocols, and visualizes the core biochemical pathways and workflows.

The Biosynthesis Pathway of this compound

The formation of this compound is an extension of the general phenylpropanoid pathway, a central route in plant metabolism responsible for synthesizing a wide array of phenolic compounds.[5] The pathway can be broadly divided into two major stages: the formation of the hydroxycinnamoyl-CoA precursor (feruloyl-CoA) and the subsequent transfer of the feruloyl group to quinic acid.

Stage 1: Synthesis of Feruloyl-CoA

The initial steps are shared with the biosynthesis of lignin (B12514952) and flavonoids, starting from the amino acid L-phenylalanine.[5][6]

  • L-Phenylalanine to p-Coumaroyl-CoA : The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6]

  • Formation of Caffeoyl-CoA : p-Coumaroyl-CoA is a critical branch point. To introduce the 3-hydroxyl group on the phenyl ring, the pathway proceeds through a "shikimate shunt".[6][7]

    • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimate, producing p-coumaroyl-shikimate.[7][8]

    • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) , a cytochrome P450 enzyme, then hydroxylates p-coumaroyl-shikimate to form caffeoyl-shikimate.[7][9]

    • HCT acts a second time, catalyzing the reverse reaction to convert caffeoyl-shikimate back to a CoA thioester, yielding caffeoyl-CoA.[8][10] An alternative route involving a Caffeoyl Shikimate Esterase (CSE) can also hydrolyze caffeoyl-shikimate to caffeic acid, which is then activated by 4CL to caffeoyl-CoA.[8][11][12]

  • Methylation to Feruloyl-CoA : The final step in this stage is the methylation of the newly introduced 3-hydroxyl group. Caffeoyl-CoA 3-O-Methyltransferase (CCoAOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of caffeoyl-CoA, resulting in the formation of feruloyl-CoA.[6]

Stage 2: Esterification to form this compound

The final step is the esterification of quinic acid with feruloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase family enzyme, most notably Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) or the closely related Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) .[7][9][13] These enzymes can utilize quinic acid as an acyl acceptor, transferring the feruloyl group from feruloyl-CoA to one of the hydroxyl groups on the quinic acid molecule to form feruloylquinic acid.[9][14] While HCT shows a preference for shikimate, it can also use quinate, whereas HQT preferentially uses quinate.[7][9] The specific isomer formed (e.g., 3-O-, 4-O-, or 5-O-) is dependent on the regiospecificity of the particular HCT or HQT enzyme variant present in the plant species.

Pathway Visualization

The overall biosynthetic pathway is illustrated below.

Biosynthesis_of_3_O_Feruloylquinic_Acid Biosynthesis Pathway of this compound cluster_core_phenylpropanoid Core Phenylpropanoid Pathway cluster_hydroxylation_shunt Hydroxylation & Methylation cluster_final_esterification Final Esterification Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouShik p-Coumaroyl-Shikimate pCouCoA->pCouShik HCT CafShik Caffeoyl-Shikimate pCouShik->CafShik C3'H CafCoA Caffeoyl-CoA CafShik->CafCoA HCT (reverse) FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT FQA This compound FerCoA->FQA HCT / HQT Quin Quinic Acid Quin->FQA

Caption: Biosynthesis pathway from L-Phenylalanine to this compound.

Quantitative Data

Quantitative analysis of the enzymes involved in the biosynthesis of this compound is essential for understanding the pathway's flux and regulation. The kinetic properties of HCT, a key enzyme, have been studied in various plant species.

Table 1: Kinetic Properties of HCT from Different Plant Species (Forward Reaction)

Enzyme SourceSubstrateApparent Km (µM)Reference
Brachypodium distachyon (BdHCT1)p-Coumaroyl-CoA1.8 ± 0.3[10]
Shikimate24.3 ± 3.8[10]
Arabidopsis thaliana (AtHCT)p-Coumaroyl-CoA5.6 ± 0.6[10]
Shikimate129.0 ± 12.0[10]
Medicago truncatula (MtHCT1)p-Coumaroyl-CoA1.9 ± 0.3[10]
Shikimate50.0 ± 5.0[10]

Table 2: Kinetic Properties of HCT from Different Plant Species (Reverse Reaction)

Enzyme SourceSubstrateApparent Km (µM)Reference
Brachypodium distachyon (BdHCT1)Caffeoyl-Shikimate11.0 ± 1.0[10]
Coenzyme A13.0 ± 1.0[10]
Arabidopsis thaliana (AtHCT)Caffeoyl-Shikimate1.1 ± 0.1[10]
Coenzyme A10.0 ± 1.0[10]
Medicago truncatula (MtHCT1)Caffeoyl-Shikimate2.0 ± 0.2[10]
Coenzyme A14.0 ± 2.0[10]

Note: Kinetic data for the specific reaction of feruloyl-CoA with quinic acid is less commonly reported and can vary significantly between species and specific enzyme isoforms.

Experimental Protocols

Protocol for HCT Enzyme Activity Assay

This protocol is adapted from methods used for analyzing HCT activity in plant protein extracts.[15][16] It measures the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate. A similar approach can be used with feruloyl-CoA and quinic acid to measure the activity for feruloylquinic acid synthesis.

A. Protein Extraction

  • Harvest fresh plant tissue (e.g., xylem) and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder under liquid nitrogen.

  • Add protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, 1x protease inhibitor cocktail).

  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

  • Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.

  • Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes to denature the enzymes.[15]

B. Enzymatic Reaction

  • Prepare a reaction mix in a 1.5-ml microcentrifuge tube. The final 40 µl reaction should contain:

    • 100 mM Tris-HCl, pH 7.0

    • 1 mM DTT

    • 100 µM p-coumaroyl-CoA (or feruloyl-CoA)

    • 100 µM shikimic acid (or quinic acid)

    • 10 µg of total protein extract[14][15]

  • Initiate the reaction by adding the protein extract.

  • Incubate the reaction at 30°C for 30 minutes.[14][15]

  • Terminate the reaction by boiling the samples for 5 minutes.[14][15]

  • Centrifuge the samples to pellet any precipitated protein before analysis.

C. Product Analysis by UPLC-MS

  • Analyze the reaction supernatant using a UPLC system coupled to a mass spectrometer (e.g., Thermo LTQ XL).[16]

  • Chromatographic Separation : Use a C18 column (e.g., Acquity BEH C18, 2.1 mm x 150 mm, 1.7 µm).[15]

    • Mobile Phase A : Water with 1% acetonitrile (B52724) and 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 1% water and 0.1% formic acid.

    • Gradient : A typical gradient might be: 0 min, 5% B; 30 min, 50% B; 33 min, 100% B.[15]

    • Flow Rate : 350 µl/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry : Operate the MS in negative electrospray ionization (ESI) mode.[15]

    • Monitor for the mass-to-charge ratio (m/z) of the expected product. For p-coumaroyl shikimate, the m/z is 319.[15] For this compound, the molecular ion peak [M-H]⁻ is at m/z 367.[17]

    • Quantify the product by integrating the peak area of the corresponding extracted ion chromatogram.

Experimental Workflow Visualization

HCT_Assay_Workflow Experimental Workflow for HCT Activity Assay cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A1 Grind Frozen Plant Tissue A2 Add Extraction Buffer & Centrifuge A1->A2 A3 Collect Supernatant (Protein Extract) A2->A3 A4 Quantify Protein (Bradford Assay) A3->A4 B1 Prepare Reaction Mix: - Buffer, DTT - Substrates (p-coumaroyl-CoA, shikimate) - Protein Extract A4->B1 B2 Incubate at 30°C for 30 min B1->B2 B3 Terminate Reaction (Boil for 5 min) B2->B3 C1 Centrifuge and Collect Supernatant B3->C1 C2 Inject into UPLC-MS System C1->C2 C3 Separate on C18 Column C2->C3 C4 Detect Product by MS (Negative ESI Mode) C3->C4 C5 Quantify Product Peak Area C4->C5

References

A Technical Guide to the Discovery and Isolation of 3-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and protease inhibitory activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound, with a focus on experimental protocols and data presentation for research and drug development applications.

Discovery and Natural Occurrence

This compound is a member of the chlorogenic acid family and is biosynthesized in plants through the esterification of ferulic acid and quinic acid. It is found in a variety of plants, with notable concentrations in coffee beans (Coffea canephora var. Robusta and Coffea arabica), wheat (Triticum aestivum), and certain fruits and vegetables.[1] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₂₀O₉
Molecular Weight 368.34 g/mol
CAS Number 1899-29-2
Appearance Solid
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone.[1]

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications.

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionQuantitative Data (IC₅₀/EC₅₀)Reference
Antioxidant Scavenges free radicals such as ABTS, hydroxyl, and DPPH radicals.ABTS: 0.017 mg/mL, Hydroxyl: 0.49 mg/mL, DPPH: 0.06 mg/mL[2]
Anti-inflammatory Inhibits the production of pro-inflammatory mediators. In RAW 264.7 cells, it inhibits LPS-induced mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB, and suppresses NO release.-[2]
Protease Inhibitor Acts as a protease inhibitor.-[1]
Antiviral Exerts a moderate inhibitory effect against Avian Influenza Virus (H5N1) in vitro.-[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Green Coffee Beans (Coffea canephora)

This protocol details the extraction of a crude mixture of chlorogenic acids, including this compound, from green coffee beans.

Materials and Reagents:

  • Green coffee beans (Coffea canephora)

  • Grinder or mill

  • Methanol

  • Deionized water

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Grind the green coffee beans to a fine powder.

  • Extraction:

    • Suspend the coffee powder in a 50% aqueous methanol solution (1:10 w/v).

    • Agitate the mixture on a shaker or in a sonicator for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

  • Concentration:

    • Combine the supernatants from all three extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the methanol.

  • Lyophilization:

    • Freeze-dry the concentrated aqueous extract to obtain a crude powder.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC

This protocol describes a two-step purification process to isolate this compound from the crude extract.

Part A: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system: A gradient of chloroform and methanol

  • Fraction collector

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC: Chloroform:Methanol (9:1 v/v)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is:

      • 100% Chloroform

      • Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

      • 100% Methanol

  • Fraction Collection: Collect fractions of a consistent volume using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in the specified developing solvent, and visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Part B: Preparative High-Performance Liquid Chromatography (Final Purification)

Materials and Reagents:

  • Semi-purified extract from Part A

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column

    • Mobile Phase: A gradient elution is typically used. A suggested starting gradient is:

      • 0-5 min: 10% B

      • 5-30 min: 10-40% B

      • 30-35 min: 40-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100-10% B

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV at 325 nm.

    • Injection Volume: Optimize based on the concentration of the sample and the column capacity.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Protocol 3: Characterization of this compound

A. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1 mL/min

  • Detection: DAD or UV detector at 325 nm.

B. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Expected [M-H]⁻ ion: m/z 367.1

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR and ¹³C-NMR spectra should be acquired in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) to confirm the chemical structure.

Quantitative Data

Table 2: Content of this compound in Different Coffee Species

Coffee SpeciesOriginThis compound Content ( g/100g of dry green beans)Reference
Coffea arabicaBrazil0.08
Coffea arabicaColombia0.09
Coffea arabicaEthiopia0.11
Coffea canephoraUganda0.21
Coffea canephoraVietnam0.25

Note: The data presented is compiled from various sources and may vary based on the specific cultivar, growing conditions, and analytical methods used.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the expression of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation FQA This compound FQA->IKK Inhibition DNA DNA NFkB_n->DNA Binding & Transcription mRNA Pro-inflammatory mRNA DNA->mRNA Proteins Pro-inflammatory Proteins (TNF-α, IL-6, iNOS, COX-2) mRNA->Proteins

Inhibition of the NF-κB Signaling Pathway
Antioxidant Signaling Pathway: Activation of Nrf2

The antioxidant properties of this compound are likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which protect the cell from oxidative damage.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Modification FQA This compound FQA->Keap1_Nrf2 Induction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding & Transcription mRNA Antioxidant Gene mRNA ARE->mRNA Proteins Antioxidant Proteins (HO-1, NQO1, etc.) mRNA->Proteins

Activation of the Nrf2 Antioxidant Pathway

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore its therapeutic potential. The detailed methodologies for extraction and purification, coupled with an understanding of its mechanisms of action, will facilitate the advancement of research into this and other related phenolic compounds. Further studies are warranted to fully elucidate its in vivo efficacy and safety profiles for potential clinical applications.

References

3-O-Feruloylquinic Acid: Synonyms and CAS Registry Number

Author: BenchChem Technical Support Team. Date: December 2025

3-O-Feruloylquinic acid, a derivative of quinic acid-bound phenolic acid, is a subject of interest in various research fields due to its antioxidant and anti-inflammatory properties. For researchers, scientists, and drug development professionals, accurate identification of this compound is critical. This guide provides a consolidated reference for its synonyms and CAS Registry Number.

The primary CAS Registry Number for this compound is 1899-29-2 [1][2][3][4][5]. However, it is worth noting that other CAS numbers, such as 62929-69-5 and 87099-72-7, may also be associated with this compound or its stereoisomers in different databases[6][7].

A variety of synonyms are used to refer to this compound in scientific literature and chemical databases. These include variations in nomenclature and formatting.

Synonym Reference
3-Feruloylquinic acid[1][5][7]
3-Ferulylquinic acid[1]
Feruloylquinic acid[1]
3-O-feruloyl-D-quinic acid[6]
3-O-(E)-Feruloylquinic acid[7]
(1R,3R,4R,5R)-1,3,4-trihydroxy-5-(((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)oxy)cyclohexane-1-carboxylic acid[1]
Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)oxy)-, (1alpha,3alpha,4alpha,5beta)-[2]
(1S,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[3]
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[6]
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[7]

References

Spectroscopic and Chromatographic Analysis of 3-O-Feruloylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for 3-O-Feruloylquinic acid, a prevalent phenolic compound in various plant species. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines the experimental protocols for its analysis, and illustrates a typical analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in Methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound (Methanol-d₄)

Positionδ (ppm)MultiplicityJ (Hz)
Quinic Acid Moiety
H-2ax2.20dd14.0, 9.5
H-2eq2.09m
H-35.35m
H-44.18dd7.0, 3.5
H-53.88m
H-6ax2.33dd13.5, 9.5
H-6eq2.15m
Feruloyl Moiety
H-2'7.19d2.0
H-5'6.81d8.0
H-6'7.08dd8.0, 2.0
H-7'7.62d16.0
H-8'6.38d16.0
OMe3.89s

Table 2: ¹³C NMR Spectroscopic Data of this compound (Methanol-d₄) [1]

Positionδ (ppm)
Quinic Acid Moiety
C-176.8
C-238.6
C-372.5
C-471.9
C-574.2
C-636.4
C-7 (COOH)177.5
Feruloyl Moiety
C-1'127.8
C-2'111.4
C-3'149.2
C-4'150.8
C-5'116.5
C-6'124.2
C-7' (C=O)168.6
C-8'115.3
C-9'147.1
OMe56.4
Mass Spectrometry Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of this compound.

Table 3: LC-MS/MS Fragmentation Data of this compound

Precursor Ion [M-H]⁻ (m/z)Product Ions (m/z)
367193, 191, 179, 173, 135, 134

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in Methanol-d₄ (CD₃OD) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

Instrumentation:

  • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent)

  • Probe: 5 mm BBFO probe

  • Temperature: 298 K

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (Methanol-d₄: δH 3.31 ppm, δC 49.0 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation: Plant extracts or purified samples are dissolved in a suitable solvent (e.g., methanol/water, 50/50, v/v) and filtered through a 0.22 µm syringe filter prior to injection.

Instrumentation:

  • LC System: Agilent 1290 Infinity II UPLC system (or equivalent)

  • Mass Spectrometer: AB Sciex QTRAP 6500+ system with an electrospray ionization (ESI) source (or equivalent)

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 35 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 55 psi

  • Source Temperature: 550 °C

  • Declustering Potential (DP): -80 V

  • Collision Energy (CE): -25 V for the transition m/z 367 -> 193

Visualized Experimental Workflow and Biological Context

The following diagrams illustrate a typical workflow for the analysis of this compound and its known biological activity.

Fig. 1: Experimental workflow for the isolation and identification of this compound.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines, etc. ikk IKK Activation stimuli->ikk feruloylquinic_acid This compound feruloylquinic_acid->ikk Inhibits ikb_p IκBα Phosphorylation ikk->ikb_p ikb_d IκBα Degradation ikb_p->ikb_d nfkb_release NF-κB (p65/p50) Release ikb_d->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription inflammatory_response Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, etc.) gene_transcription->inflammatory_response

Fig. 2: Inhibition of the NF-κB signaling pathway by this compound.

References

The Health Benefits of 3-O-Feruloylquinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Feruloylquinic acid, a prominent member of the feruloylquinic acid family, is a phenolic compound found in various plant sources. As a derivative of quinic acid and ferulic acid, it has garnered significant scientific interest for its potential health-promoting properties. This technical guide provides an in-depth overview of the current understanding of the health benefits of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Bioactivities of this compound

The primary health benefits of this compound stem from its potent antioxidant and anti-inflammatory properties. These activities are foundational to its potential therapeutic applications in a range of pathologies.

Antioxidant Activity

This compound exhibits significant radical scavenging activity against various reactive oxygen species (ROS). This capacity to neutralize free radicals is crucial in mitigating oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.

Table 1: In Vitro Antioxidant Activity of this compound

AssayRadical ScavengedIC50 (mg/mL)Reference
ABTSABTS radical0.017[1]
DPPHDPPH radical0.06[1]
Hydroxyl Radical ScavengingHydroxy radical0.49[1]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound has demonstrated the ability to modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade. This leads to a reduction in the expression of pro-inflammatory mediators.[1]

Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

BiomarkerEffectConcentration RangeReference
Nitric Oxide (NO) ReleaseSuppression1-400 µg/mL[1]
iNOS mRNA ExpressionInhibition1-400 µg/mL[1]
COX-2 mRNA ExpressionInhibition1-400 µg/mL[1]
IL-1β mRNA ExpressionInhibition1-400 µg/mL[1]
IL-6 mRNA ExpressionInhibition1-400 µg/mL[1]
NF-κB mRNA ExpressionInhibition1-400 µg/mL[1]

Neuroprotective Potential

Emerging research suggests that feruloylquinic acids possess neuroprotective properties. While direct studies on this compound are limited, a synthetic derivative, 3,4,5-tri-feruloylquinic acid (TFQA), has shown significant promise in enhancing cognitive function and mitigating age-related memory deficits.[2][3] The proposed mechanism involves the modulation of neurotrophin signaling, particularly through the Brain-Derived Neurotrophic Factor (BDNF) pathway.[2][3]

Mechanism of Neuroprotection

TFQA has been shown to have a strong binding affinity for the Tyrosine receptor kinase B (TrkB), the primary receptor for BDNF.[2][3] This interaction is believed to trigger downstream signaling cascades that promote neuronal survival, synaptic plasticity, and overall cognitive health.

Table 3: Neuroprotective and Cognitive Enhancement Effects of 3,4,5-tri-feruloylquinic Acid (TFQA) in SAMP8 Mice

ParameterEffectDosageDurationReference
Escape Latency (Morris Water Maze)Reduced1 mg/kg body weight37 days[3]
Time in Target Zone (Morris Water Maze)Increased1 mg/kg body weight37 days[3]
Target Crossings (Morris Water Maze)Increased1 mg/kg body weight37 days[3]
Brain BDNF ExpressionIncreased1 mg/kg body weight37 days[3]
Serum BDNF ExpressionIncreased1 mg/kg body weight37 days[3]
TNF-α mRNA Expression in BrainReduced1 mg/kg body weight37 days[3]
Serotonin, Noradrenaline, Dopamine Levels in BrainElevated1 mg/kg body weight37 days[3]

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is critical for drug development and targeted therapeutic strategies.

Anti-inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->NFkB Dissociation 3OFA 3-O-Feruloylquinic acid 3OFA->IKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_nuc->Genes Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TFQA 3,4,5-tri- feruloylquinic acid TrkB TrkB Receptor TFQA->TrkB Binding & Activation BDNF BDNF BDNF->TrkB Binding & Activation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Signaling CREB CREB Signaling->CREB Activation Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Transcription

Figure 2. Neuroprotective signaling via TrkB receptor activation by a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol at various concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the test sample or standard solution to each well.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[5]

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of this compound and a positive control (e.g., Trolox) at various concentrations.

  • Assay:

    • In a 96-well microplate, add 10 µL of the test sample or standard solution to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed the cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for iNOS, COX-2, IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Neuroprotection and Cognitive Function Assays (In Vivo)

Principle: This test assesses spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.

Procedure (as applied to SAMP8 mice and TFQA):

  • Acclimation and Habituation:

    • Acclimate the mice to the testing room and handle them for several days before the experiment.

  • Training Phase:

    • Conduct training trials for 5-7 consecutive days, with multiple trials per day.

    • In each trial, release the mouse into the pool from a different starting position.

    • Record the time it takes for the mouse to find the hidden platform (escape latency). If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

  • Probe Trial:

    • On the day after the last training day, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency during the training phase and the data from the probe trial to assess learning and memory.

Principle: This involves quantifying the levels of Brain-Derived Neurotrophic Factor (BDNF) protein in brain tissue, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]

Procedure:

  • Tissue Collection and Homogenization:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus).

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • ELISA:

    • Use a commercially available BDNF ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for BDNF.

    • Add the brain tissue homogenates and a series of BDNF standards to the wells.

    • Incubate to allow BDNF to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.

Clinical Perspectives and Future Directions

While preclinical studies on this compound and its derivatives are promising, there is a notable lack of human clinical trials specifically investigating this compound. However, a clinical trial on ferulic acid, a constituent of this compound, has shown positive effects on lipid profiles, oxidative stress, and inflammation in hyperlipidemic subjects, suggesting potential cardiovascular benefits.[8]

Future research should focus on:

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations for various health conditions.

  • Further elucidating the specific molecular targets and downstream signaling pathways modulated by this compound.

  • Investigating the bioavailability and pharmacokinetics of this compound to optimize dosage and delivery methods.

  • Exploring the synergistic effects of this compound with other bioactive compounds for enhanced therapeutic outcomes.

This compound is a compelling natural compound with significant antioxidant, anti-inflammatory, and potential neuroprotective properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development. As our understanding of its mechanisms of action deepens, this compound holds considerable promise as a lead compound for the development of novel therapeutics and functional foods aimed at preventing and treating a range of chronic and age-related diseases.

References

An In-depth Technical Guide to 3-O-Feruloylquinic Acid and its Isomers in Coffee

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coffee, one of the most widely consumed beverages globally, is a complex matrix of thousands of chemical compounds. Among these, chlorogenic acids (CGAs) are a major group of phenolic compounds, recognized for their significant contribution to the sensory profile of coffee and their potential health benefits. Feruloylquinic acids (FQAs), a subgroup of CGAs, are esters formed between ferulic acid and quinic acid. 3-O-Feruloylquinic acid (3-FQA) is a prominent isomer within this group, and its concentration, along with its isomers, is significantly influenced by the coffee species, origin, and processing conditions, particularly roasting.

This technical guide provides a comprehensive overview of this compound and its isomers in coffee. It covers their chemical structures, quantitative distribution in green and roasted coffee beans, detailed analytical methodologies for their characterization, and their biological activities with a focus on relevant signaling pathways for drug development.

Chemical Structures and Isomerism of Feruloylquinic Acids

Feruloylquinic acids are characterized by the esterification of a ferulic acid molecule to a quinic acid core. The position of this ester linkage on the quinic acid ring gives rise to different positional isomers. The most common FQA isomers found in coffee are:

  • This compound (3-FQA)

  • 4-O-Feruloylquinic acid (4-FQA)

  • 5-O-Feruloylquinic acid (5-FQA)

In addition to positional isomerism, the double bond in the ferulic acid moiety can exist in both cis and trans configurations, further increasing the number of potential isomers. The roasting process is known to induce isomerization, leading to changes in the relative abundance of these isomers.[1]

G Chemical Structures of Feruloylquinic Acid Isomers cluster_3FQA This compound cluster_4FQA 4-O-Feruloylquinic Acid cluster_5FQA 5-O-Feruloylquinic Acid 3FQA_img 3FQA_img 4FQA_img 4FQA_img 5FQA_img 5FQA_img

Caption: Chemical structures of the main positional isomers of feruloylquinic acid found in coffee.

Quantitative Distribution in Coffee

The concentration of this compound and its isomers varies significantly between Coffea arabica and Coffea canephora (Robusta), and is dramatically altered by the roasting process. Generally, Robusta coffee exhibits higher concentrations of total chlorogenic acids, including FQAs, compared to Arabica.[2] Roasting leads to a substantial degradation and isomerization of these compounds.[1]

CompoundCoffee SpeciesGreen Beans (mg/g)Roasted Beans (mg/g)Reference
Total Feruloylquinic Acids C. arabica0.2 - 0.60.05 - 0.2[2]
C. canephora0.5 - 1.20.1 - 0.4[2]
This compound C. arabica~0.1Decreases significantly[3]
4-O-Feruloylquinic acid C. arabica~0.05May increase with light roast[3]
5-O-Feruloylquinic acid C. arabica~0.2Decreases significantly[3]

Experimental Protocols

The analysis of this compound and its isomers in coffee is primarily achieved through High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for unambiguous identification and quantification.

Sample Preparation: Extraction of Feruloylquinic Acids

A common method for extracting FQAs from coffee beans is solid-liquid extraction.

  • Grinding: Green or roasted coffee beans are finely ground to a particle size of approximately 0.5 mm.

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 50:50 v/v) is typically used as the extraction solvent.[4]

  • Extraction Procedure:

    • Weigh approximately 100 mg of ground coffee into a microtube.[4]

    • Add 1.5 mL of the extraction solvent.[4]

    • Sonicate the mixture for 30 minutes, followed by vortexing for another 30 minutes.[4]

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]

    • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[4]

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 1.9 µm).[4]

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[4]

  • Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example, starting at 20% B and increasing to 50% B over 27 minutes.[4]

  • Flow Rate: A flow rate of 0.25 mL/min is suitable for a 2.1 mm ID column.[4]

  • Column Temperature: Maintained at 40 °C.[4]

  • Injection Volume: 5 µL.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for the analysis of phenolic acids.[4]

  • MS/MS Analysis: Tandem mass spectrometry is crucial for distinguishing between isomers. The fragmentation patterns of the different FQA isomers can be used for their identification. For example, the base peak in the MS/MS spectrum can help differentiate between 3-O-FQA and 4-O-FQA.[5]

G cluster_workflow Experimental Workflow for FQA Analysis A Coffee Bean Grinding B Solid-Liquid Extraction (Methanol/Water) A->B C Centrifugation & Filtration B->C D HPLC-MS/MS Analysis C->D E Data Processing & Quantification D->E

Caption: A generalized experimental workflow for the extraction and analysis of feruloylquinic acids from coffee beans.

Biological Activity and Signaling Pathways

Feruloylquinic acids, and their constituent ferulic acid, have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[6] The anti-inflammatory effects are of particular interest to drug development professionals.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing the now-free NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., IL-6) and enzymes (e.g., COX-2).[7][8]

Ferulic acid has been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway.[9] It can inhibit the activation of IKK, thereby preventing the phosphorylation and degradation of IκB. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory mediators.[9]

G Inhibition of NF-κB Signaling by this compound (Metabolites) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Release of NF-κB Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB_nuc->Inflammation Induces FQA This compound (Metabolites) FQA->IKK Inhibits

Caption: A simplified diagram illustrating the inhibitory effect of this compound metabolites on the NF-κB signaling pathway.

Conclusion

This compound and its isomers are significant phenolic constituents of coffee, with their concentrations being highly dependent on the coffee species and the degree of roasting. Accurate quantification of these compounds requires robust analytical techniques such as HPLC-MS/MS. The demonstrated anti-inflammatory activity of these molecules, particularly through the modulation of the NF-κB signaling pathway, highlights their potential as lead compounds in drug discovery and development. Further research into the bioavailability and metabolism of these compounds is warranted to fully understand their therapeutic potential.

References

Methodological & Application

Application Note: Quantification of 3-O-Feruloylquinic Acid using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-03FQ

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of 3-O-Feruloylquinic acid. The described protocol is applicable for the analysis of this compound in various matrices, including raw materials, pharmaceutical formulations, and plant extracts. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.[1]

Introduction

This compound is a significant phenolic compound known for its antioxidant and anti-inflammatory properties.[2] Accurate quantification is crucial for quality control in pharmaceutical development and for research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[3] This note provides a complete protocol for a stability-indicating HPLC-DAD method, ensuring reliable and reproducible results.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-Phase C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]

  • Reagents:

    • This compound reference standard (≥98% purity)

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic acid (ACS Grade)

    • Deionized water (18.2 MΩ·cm)

  • Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, 0.22 µm syringe filters.[5]

Chromatographic Conditions

A gradient elution was developed to ensure optimal separation and peak shape.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40% B; 25-27 min: 40-15% B; 27-35 min: 15% B (Re-equilibration)
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[7]
Injection Volume 10 µL[6]
Detection DAD, 325 nm[8]
Run Time 35 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 85% A, 15% B).

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte and remove interferences from the sample matrix.[9]

  • Solid Samples (e.g., Plant Material, Formulations):

    • Accurately weigh a sample amount equivalent to approximately 10 mg of this compound.

    • Transfer to a 50 mL centrifuge tube and add 20 mL of methanol.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and transfer it to a 25 mL volumetric flask.

    • Repeat the extraction process on the pellet with another 20 mL of methanol, centrifuge, and pool the supernatants.

    • Dilute the pooled supernatant to the final volume with methanol.

  • Filtration:

    • Prior to injection, filter the final diluted sample solution through a 0.22 µm syringe filter to remove any particulate matter.[3][5]

Method Validation Protocol

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

  • Specificity: Assessed by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The DAD detector was used to assess peak purity.

  • Linearity: Analyzed seven concentrations of the standard solution (10.0 to 70.0 µg/mL) in triplicate.[4] A calibration curve was constructed by plotting the peak area against the concentration.

  • Precision:

    • Repeatability (Intra-day): Determined by analyzing six replicate injections of a standard solution at 100% concentration (50 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Determined by repeating the analysis on two different days with different analysts.

  • Accuracy (Recovery): Assessed by spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery was then calculated.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by introducing small, deliberate variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase.[6]

Results and Data

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20006800
RSD of Peak Area ≤ 2.0%0.85%
Method Validation Data

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Calibration Data

ParameterResult
Linear Range 5 - 150 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coefficient (r²) > 0.999[4]
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Table 2: Precision Data

Precision LevelConcentration (µg/mL)RSD (%)Acceptance Criteria
Intra-day (n=6) 500.98%RSD ≤ 2.0%[6]
Inter-day (n=6, 2 days) 501.35%RSD ≤ 2.0%

Table 3: Accuracy (Recovery) Data

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)RSD (%)
80 4039.8899.70%1.1%
100 5050.35100.70%[6]0.8%
120 6059.5299.20%1.2%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantification process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing std_prep Standard Preparation (Stock & Working Solutions) filtration Sample Filtration (0.22 µm Syringe Filter) sample_prep Sample Preparation (Extraction / Dissolution) sample_prep->filtration instrument_setup Instrument Setup (Chromatographic Conditions) filtration->instrument_setup sst System Suitability Test (SST) instrument_setup->sst calibration Calibration Curve Construction (Standard Injections) sst->calibration sample_analysis Sample Analysis (Sample Injections) calibration->sample_analysis peak_integration Peak Integration & Identification sample_analysis->peak_integration quantification Quantification (vs. Calibration Curve) peak_integration->quantification reporting Final Report Generation quantification->reporting

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-DAD method described in this application note is specific, accurate, precise, and robust for the quantification of this compound. The comprehensive protocol and validation data confirm its suitability for routine quality control and research applications in the pharmaceutical and natural products industries. The method can be readily implemented in any laboratory equipped with a standard HPLC-DAD system.

References

Application Note: Quantification of 3-O-Feruloylquinic Acid in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is an ester of ferulic acid and quinic acid. It is naturally present in a wide variety of plant-based foods and beverages, including coffee, fruits, and vegetables.[1][2] As a dietary phenolic compound, this compound is of significant interest to researchers in nutrition, food science, and drug development due to its potential antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this compound in different food matrices is crucial for dietary intake assessment, understanding its bioavailability, and for quality control in the food industry.

This application note details a robust and sensitive method for the analysis of this compound in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The extraction of this compound from complex food matrices is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization depending on the specific food matrix.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

Protocol for Solid Food Matrices (e.g., Fruits, Vegetables, Coffee Beans):

  • Homogenization: Freeze-dry the food sample to remove water and grind it into a fine, homogeneous powder.

  • Extraction:

    • Weigh 100 mg of the homogenized sample into a microcentrifuge tube.

    • Add 1.5 mL of 70% methanol in water (v/v).[3] For some matrices, acidification with 0.1% formic acid may improve extraction efficiency.

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes.[3]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • Dilution: Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase to fall within the calibration curve range.

Protocol for Liquid Food Matrices (e.g., Juices, Beverages):

  • Degassing: For carbonated beverages, degas the sample by sonication for 15-20 minutes.

  • Centrifugation: Centrifuge the liquid sample at 10,000 x g for 10 minutes to remove any suspended solids.

  • Dilution and Filtration: Dilute the clarified liquid sample with an equal volume of methanol. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 367.1
Product Ions (m/z) 193.1, 173.1, 134.0
Collision Energy Optimized for the specific instrument, typically 15-30 eV
Dwell Time 100 ms

Data Presentation

The following table summarizes the quantitative data for this compound found in various food matrices from different studies.

Food MatrixConcentration (µg/g dry weight)Reference
Green Coffee Beans (Arabica)1,500 - 3,000[4]
Green Coffee Beans (Robusta)2,000 - 4,500[5]
Roasted Coffee BeansLower concentrations than green beans[1]
ChicoryDetected, not quantified[6]
TomatoDetected, not quantified[2][6]
CarrotDetected, not quantified[7]
PeachDetected, not quantified[7]
ApricotDetected, not quantified[7]
PearDetected, not quantified[7]
PlumDetected, not quantified[8]

Note: The concentration of this compound can vary significantly depending on the specific cultivar, growing conditions, and processing methods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis food_matrix Food Matrix (Solid or Liquid) homogenization Homogenization (if solid) food_matrix->homogenization extraction Extraction (e.g., 70% Methanol, Sonication) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lc_vial LC Vial filtration->lc_vial lc_separation LC Separation (C18 Column, Gradient Elution) lc_vial->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting (µg/g) quantification->reporting signaling_pathway cluster_identification Identification by MS/MS Fragmentation parent_ion Precursor Ion (m/z 367.1) [M-H]- fragment1 Product Ion (m/z 193.1) [Quinic acid - H2O]- parent_ion->fragment1 Collision-Induced Dissociation fragment2 Product Ion (m/z 173.1) [Ferulic acid - H2O]- parent_ion->fragment2 fragment3 Product Ion (m/z 134.0) parent_ion->fragment3

References

Application Notes and Protocols for the Extraction of 3-O-Feruloylquinic Acid from Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Feruloylquinic acid (3-FQA), a significant member of the chlorogenic acid (CGA) family, is a phenolic compound found in coffee beans. It is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides detailed protocols for the extraction of 3-FQA from coffee beans, focusing on methodologies suitable for research and development. The protocols described include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by purification and quantification techniques.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of this compound extraction is influenced by the chosen method and its operational parameters. The following tables summarize quantitative data from various studies on the extraction of chlorogenic acids, providing a comparative overview of different techniques.

Table 1: Comparison of Extraction Methods for Chlorogenic Acids from Coffee and Related Materials

Extraction MethodMatrixSolventKey ParametersYield of Total CGAs (or relevant compounds)Reference
Conventional Solvent Extraction (CSE)Green Coffee Beans70% Ethanol (B145695)60 min1657.18 µg/mL (Chlorogenic Acid)[1]
Ultrasound-Assisted Extraction (UAE)Coffee Silverskin60% Ethanol30 min, 50°CHighest antioxidant activity[1][2]
Microwave-Assisted Extraction (MAE)Coffee Bee Pollen60% Ethanol7 min, 314 W13.73 mg GAE/g DW (Total Phenolic Content)[3]
Ultrasound-Assisted Extraction (UAE)Coffee Pulp46.71% Propylene (B89431) Glycol7.65 min, 22.22 mL/gOptimized for antioxidant recovery[4]
Hot Water ExtractionGreen Coffee BeansDistilled WaterNot specified~11% extract yield[5]

Table 2: Influence of Solvent and Temperature on Chlorogenic Acid Extraction

Solvent SystemTemperatureExtraction TimeMatrixObservationsReference
Water/Ethanol (varying ratios)30°C to 80°C4 to 40 hoursGreen Coffee BeansPreferred temperature range is 45°C to 60°C to maximize extraction and minimize isomerization.[6]
70% EthanolAmbient2 hoursGreen Coffee BeansA common starting point for phenolic acid extraction.[7]
Water90°C5 minGround Coffee BeansRapid extraction of phenolic acids.[8]
40% Ethanol85°C64 minGreen Coffee BeansOptimized conditions for chlorogenic acid extraction.[5]

Experimental Protocols

I. Sample Preparation

Prior to extraction, proper preparation of the coffee beans is crucial for efficient recovery of this compound.

Protocol 1: Grinding and Sieving

  • Grinding: Grind green coffee beans using a laboratory mill to a fine powder.

  • Sieving: Sieve the ground coffee powder to obtain a uniform particle size, typically between 250 µm and 500 µm. This increases the surface area for solvent interaction.

  • Drying (Optional): The powdered sample can be dried in an oven at a low temperature (e.g., 40-50°C) to a constant weight to determine the moisture content and allow for yield calculations on a dry weight basis.

II. Extraction Methodologies

The following protocols detail three common methods for extracting this compound from prepared coffee bean powder.

Protocol 2: Conventional Solvent Extraction (CSE)

This method relies on the solvent's ability to dissolve the target compounds over a period of time.

  • Mixing: Weigh 10 g of powdered green coffee beans and place it in a flask. Add 100 mL of 70% (v/v) aqueous ethanol. This creates a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction: Agitate the mixture using a magnetic stirrer or orbital shaker for 2 hours at room temperature.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant and collect the supernatant. The extraction can be repeated on the remaining solid residue to increase yield.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

  • Setup: Place 10 g of powdered green coffee beans in a vessel and add 100 mL of 60% (v/v) aqueous ethanol.

  • Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Set the frequency to 40 kHz and the power to 300 W.[2]

  • Extraction: Conduct the extraction for 30 minutes, maintaining a constant temperature of 50°C using a water bath.[2]

  • Post-Extraction: Follow steps 3-5 from Protocol 2 for separation, collection, and solvent evaporation.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

  • Mixing: In a microwave-safe extraction vessel, mix 2 g of powdered green coffee beans with 60 mL of 60% (v/v) aqueous ethanol (solid-to-solvent ratio of 1:30 w/v).[3]

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power to approximately 314 W and the extraction time to 7 minutes.[3]

  • Cooling: After extraction, cool the vessel in an ice bath to stop the process.

  • Post-Extraction: Follow steps 3-5 from Protocol 2 for separation, collection, and solvent evaporation.

III. Purification and Quantification

Following extraction, the crude extract contains a mixture of compounds. Purification and quantification are necessary to isolate and measure the amount of this compound.

Protocol 5: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is a common method for purifying phenolic compounds from crude extracts.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase used for HPLC analysis and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove impurities.

  • Elution: Elute the this compound and other chlorogenic acids using a more polar solvent, such as methanol or acidified methanol.

  • Drying: Dry the eluted fraction under a stream of nitrogen.

Protocol 6: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for separating and quantifying this compound.

  • Sample Preparation: Reconstitute the dried, purified extract from Protocol 5 in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient starting with a low percentage of B, gradually increasing to elute the compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 320 nm, which is the characteristic absorbance wavelength for feruloylquinic acids.

    • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration of 3-FQA in the sample can be determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow A Green Coffee Beans B Grinding and Sieving A->B C Powdered Coffee Beans B->C D1 Conventional Solvent Extraction (CSE) C->D1 D2 Ultrasound-Assisted Extraction (UAE) C->D2 D3 Microwave-Assisted Extraction (MAE) C->D3 E Centrifugation and Filtration D1->E Mixture D2->E Mixture D3->E Mixture F Crude Extract (Supernatant) E->F G Solvent Evaporation F->G H Concentrated Crude Extract G->H I Purification (e.g., SPE) H->I J Purified 3-FQA Fraction I->J K Quantification (HPLC) J->K L Quantitative Results K->L

Caption: General workflow for the extraction and analysis of this compound from coffee beans.

Logical Relationship of Extraction Parameters

Extraction_Parameters Yield Extraction Yield & Purity of 3-FQA Method Extraction Method (CSE, UAE, MAE) Method->Yield Solvent Solvent Type & Concentration Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Ratio Solid-to-Liquid Ratio Ratio->Yield Particle Particle Size Particle->Yield

Caption: Key parameters influencing the extraction efficiency of this compound.

References

Application Notes: DPPH Assay for 3-O-Feruloylquinic Acid Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for determining the antioxidant capacity of 3-O-Feruloylquinic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is a rapid, simple, and widely adopted technique to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.

Introduction

This compound, a derivative of quinic acid and ferulic acid, is a phenolic compound found in various plants and is known for its antioxidant properties.[1][2] The DPPH assay is based on the principle that the stable DPPH radical, which is deep violet in color, is reduced to the pale yellow, non-radical form, DPPH-H, in the presence of an antioxidant.[3][4] The degree of this color change, measured as a decrease in absorbance at 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[4] This protocol offers a detailed guide for researchers to reliably and reproducibly assess the antioxidant potential of this compound.

Data Presentation

The antioxidant activity of this compound is quantified by its ability to scavenge the DPPH radical. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging IC50
This compound 0.06 mg/mL[1]
Ascorbic Acid (Standard) Varies (typically in the µg/mL range)
Trolox (Standard) Varies (typically in the µM or µg/mL range)[5]

Note: IC50 values are dependent on specific assay conditions. The values for standards are provided for a general comparison.

Experimental Protocol

This protocol is designed for a 96-well microplate format for high-throughput analysis.

Principle of the Assay

The antioxidant (AH) donates a hydrogen atom to the stable DPPH radical, resulting in its reduction to DPPH-H. This reaction leads to a color change from violet to yellow, which is monitored spectrophotometrically at 517 nm.[3][6][7]

Reaction: DPPH• (Violet) + AH → DPPH-H (Yellow) + A•

Materials and Reagents
  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), >95% purity

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol (B129727) (Spectrophotometric grade)[8]

  • 96-well clear, flat-bottom microplates[9][10]

  • Microplate reader capable of measuring absorbance at 517 nm[8][9]

  • Adjustable micropipettes and tips

  • Analytical balance

  • Amber-colored volumetric flasks or flasks covered in aluminum foil[3][8]

Preparation of Solutions
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in an amber-colored volumetric flask or a flask wrapped in aluminum foil to protect it from light.[8]

    • Stir the solution until the DPPH is completely dissolved.

    • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[4][11] Adjust the concentration with methanol if necessary.

    • Prepare this solution fresh just before use and keep it protected from light.[4][8]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    • From this stock solution, prepare a series of dilutions in methanol to obtain a range of final concentrations for testing (e.g., 0.01 to 0.2 mg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • From this stock, prepare a series of dilutions to obtain final concentrations typically ranging from 2 to 50 µg/mL.[4]

Assay Procedure (96-Well Plate)
  • Plate Setup:

    • Test Wells: Add 100 µL of the different concentrations of this compound to their respective wells.

    • Positive Control Wells: Add 100 µL of the different concentrations of the ascorbic acid standard to their respective wells.

    • Control (Blank): Add 100 µL of methanol to these wells. This will be used to measure the absorbance of the uninhibited DPPH radical (A_control).[8]

    • Sample Blank Wells: Add 100 µL of the highest concentration of this compound and 100 µL of methanol (instead of DPPH solution). This is to correct for any background absorbance of the sample itself.

  • Reaction Initiation:

    • Add 100 µL of the DPPH working solution to all wells except the Sample Blank wells.[9][10]

    • Mix thoroughly by gentle pipetting.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][7][8][9] The incubation time is crucial as the reaction rate can vary.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

    • Zero the spectrophotometer with a blank containing 200 µL of methanol.

Data Analysis and Calculations
  • Correct for Background Absorbance: If the sample blank shows significant absorbance, subtract this value from the corresponding test well readings.

  • Calculate Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration:[4]

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution and methanol).

    • A_sample is the absorbance of the sample (DPPH solution and this compound or positive control).

  • Determine the IC50 Value:

    • Plot a graph of the percentage of inhibition versus the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph using linear or non-linear regression analysis.[4][8]

Visualizations

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis p1 DPPH Working Solution (0.1 mM) a1 Add Samples/Controls to Plate (100 µL) p2 This compound (Serial Dilutions) p3 Positive Control (e.g., Ascorbic Acid) a2 Add DPPH Solution to Wells (100 µL) a1->a2 Initiate Reaction a3 Incubate in Dark (30 min at RT) a2->a3 a4 Measure Absorbance at 517 nm a3->a4 d1 Calculate % Inhibition a4->d1 d2 Plot Inhibition vs. Concentration d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for the DPPH antioxidant capacity assay.

Signaling Pathway (Radical Scavenging Mechanism)

Radical_Scavenging DPPH_Radical DPPH• DPPH_Reduced DPPH-H DPPH_Radical->DPPH_Reduced H• Transfer Antioxidant This compound (Hydrogen Donor, AH) Antioxidant_Radical Antioxidant Radical (A•)

Caption: Hydrogen atom transfer from antioxidant to DPPH radical.

References

Application Note and Protocols: In Vitro Anti-inflammatory Assay of 3-O-Feruloylquinic Acid in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process.[1][2] Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6][7]

3-O-Feruloylquinic acid, a phenolic compound found in various plants, is investigated in this application note for its potential anti-inflammatory properties. This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. The described assays include the evaluation of cell viability, nitric oxide production, and pro-inflammatory cytokine secretion.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound1098.7 ± 4.8
2597.2 ± 5.1
5095.8 ± 4.5
10094.3 ± 4.9

Data are presented as mean ± SD (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment. No significant cytotoxicity was observed at the tested concentrations.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)Inhibition of NO Production (%)
Control-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.90
LPS + this compound1035.2 ± 2.823.1
2524.6 ± 2.146.3
5015.9 ± 1.765.3
1008.7 ± 1.181.0

Data are presented as mean ± SD (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. NO production was assessed by measuring nitrite levels in the culture supernatant using the Griess assay.[8][9][10]

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50.2 ± 5.835.7 ± 4.120.1 ± 2.5
LPS (1 µg/mL)-1250.6 ± 110.3980.4 ± 85.6450.9 ± 40.2
LPS + this compound10980.1 ± 95.2750.8 ± 70.1360.4 ± 35.8
25650.5 ± 60.7510.2 ± 48.9250.7 ± 24.1
50380.9 ± 35.4290.6 ± 28.3140.3 ± 15.2
100150.3 ± 18.1110.1 ± 12.560.8 ± 7.9

Data are presented as mean ± SD (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. Cytokine levels in the culture supernatant were quantified by ELISA.[11][12][13]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is utilized for these assays.[8]

  • Media Preparation: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][13]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9][10]

  • Sub-culturing: When cells reach 80-90% confluency, detach them using a cell scraper and sub-culture at a ratio of 1:3 to 1:6.[8]

Cell Viability Assay (MTT Assay)

This assay is performed to determine the non-toxic concentrations of this compound.[9]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[8][10]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.[9] Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[9][13]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.[9][13]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[9]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[11][12]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 16 hours.[12][13] Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.[12][13]

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[11][12][13] This typically involves:

    • Coating a 96-well plate with a capture antibody overnight.[11]

    • Blocking the plate to prevent non-specific binding.[14]

    • Adding standards and samples (culture supernatant) to the wells.

    • Adding a detection antibody, followed by an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.[12][13]

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[11]

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding pretreatment Pre-treatment with This compound (1h) cell_seeding->pretreatment stimulation Stimulation with LPS (1 µg/mL, 24h) pretreatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability Supernatant & Cells no_assay Nitric Oxide Assay (Griess Assay) stimulation->no_assay Supernatant cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay Supernatant

Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK FA This compound FA->IKK Inhibition IkBa_P p-IκBα IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_trans NF-κB (p65/p50) Nuclear Translocation IkBa_D->NFkB_trans Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_trans->Cytokines

Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPK Activation (p38, ERK, JNK) TLR4->MAPKs FA This compound FA->MAPKs Inhibition AP1 AP-1 Activation MAPKs->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines

Inhibition of the MAPK signaling pathway by this compound.

References

Synthesis and Application of 3-O-Feruloylquinic Acid and its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed protocols for the synthesis and evaluation of 3-O-Feruloylquinic acid (3-FQA) and its derivatives. Designed for researchers, scientists, and drug development professionals, these guidelines offer a foundation for exploring the therapeutic potential of this promising class of natural compounds. 3-FQA, a derivative of quinic acid and ferulic acid, has demonstrated significant antioxidant and anti-inflammatory activities, making it a compound of interest for further investigation.[1]

I. Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and biological activity of this compound and its isomers.

Table 1: Synthesis Yields of Feruloylquinic Acid Isomers

CompoundOverall Yield (from Quinic Acid)
This compound33%
4-O-Feruloylquinic acid15%
5-O-Feruloylquinic acid45%
Data extracted from Dokli, I., Navarini, L., & Hameršak, Z. (2013). Syntheses of 3-, 4-, and 5-O-feruloylquinic acids. Tetrahedron: Asymmetry, 24(13-14), 785-790.[2]

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC50 Value (mg/mL)
ABTS Radical Scavenging0.017
Hydroxyl Radical Scavenging0.49
DPPH Radical Scavenging0.06
Data from MedchemExpress.com[1]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for evaluating its biological activities.

Protocol 1: Synthesis of this compound

This protocol is based on the esterification of a protected quinic acid derivative with ferulic acid chloride, followed by deprotection.

Materials:

  • (-)-Quinic acid

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium ethoxide (NaOEt) in Ethanol (EtOH)

  • 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Quinic Acid:

    • To a solution of (-)-quinic acid in a suitable solvent, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the protected quinic acid derivative.

  • Esterification:

    • Dissolve the protected quinic acid derivative in a mixture of dichloromethane, pyridine, and a catalytic amount of DMAP.

    • Cool the solution to 0°C and slowly add 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected this compound derivative.

  • Deprotection:

    • Dissolve the purified, protected derivative in a mixture of THF and 1 M aqueous HCl.

    • Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final product, this compound, by recrystallization to afford the pure compound.[2]

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectroscopic grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution and the ascorbic acid stock solution.

  • Assay:

    • In a 96-well plate, add a specific volume of each dilution of the test compound and the positive control to separate wells.

    • Add an equal volume of the DPPH solution to each well.

    • For the blank, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Seed the RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-400 µg/mL) for 1-2 hours.[1]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

  • Nitric Oxide (NO) Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite (B80452), a stable metabolite of NO, is proportional to the absorbance. A standard curve using sodium nitrite can be used to quantify the NO concentration.

  • Data Analysis:

    • Compare the NO levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound on NO production.

III. Visualizations

The following diagrams illustrate the synthesis workflow and a key signaling pathway involved in the anti-inflammatory action of this compound.

Synthesis_Workflow QuinicAcid (-)-Quinic Acid Protection Protection (Acetonide formation) QuinicAcid->Protection 2,2-Dimethoxypropane, p-TsOH ProtectedQuinic Protected Quinic Acid Derivative Protection->ProtectedQuinic Esterification Esterification with Ferulic Acid Chloride ProtectedQuinic->Esterification DMAP, Pyridine, DCM ProtectedFQA Protected This compound Esterification->ProtectedFQA Deprotection Deprotection (Acid Hydrolysis) ProtectedFQA->Deprotection 1 M HCl, THF FinalProduct 3-O-Feruloylquinic Acid Deprotection->FinalProduct NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction NFkB_complex p65/p50/IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_p50 p50 NFkB_p65 p65 Active_NFkB p65/p50 (Active) NFkB_complex->Active_NFkB IκBα Degradation DNA DNA Active_NFkB->DNA Translocation FQA 3-O-Feruloylquinic Acid FQA->IKK Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) DNA->Inflammatory_Genes Transcription

References

Application of 3-O-Feruloylquinic Acid in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Feruloylquinic acid, a phenolic acid compound, is a derivative of quinic acid and ferulic acid.[1] It is naturally present in various plant sources, notably coffee beans.[2][3] This compound has garnered significant interest in the pharmaceutical field due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][4][5] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress, making it a promising candidate for the development of novel pharmaceutical formulations.[1][6]

Therapeutic Applications

The primary therapeutic applications of this compound currently under investigation include:

  • Anti-inflammatory Agent: this compound has been shown to inhibit the production of pro-inflammatory mediators.[1] In vitro studies have demonstrated its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1] This suggests its potential in the management of chronic inflammatory diseases.

  • Neuroprotective Agent: Emerging research points towards the neuroprotective effects of this compound and its derivatives.[7][8] These compounds are being explored for their potential in mitigating neuroinflammation and oxidative stress-related neuronal damage, which are hallmarks of neurodegenerative diseases like Alzheimer's.[9][10][11] A synthetic derivative, 3,4,5-tri-feruloylquinic acid, has been shown to enhance learning and memory in aging models by upregulating brain-derived neurotrophic factor (BDNF).[7][12]

  • Antioxidant: The compound is a potent scavenger of free radicals, including DPPH and hydroxyl radicals.[1][4] This antioxidant activity is fundamental to its protective effects against cellular damage induced by oxidative stress.[4]

Mechanism of Action

This compound exerts its therapeutic effects through the modulation of critical cellular signaling pathways:

  • Inhibition of the NF-κB Signaling Pathway: A key mechanism underlying the anti-inflammatory activity of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for cytokines like IL-1β and IL-6, as well as iNOS and COX-2.[13][14] this compound has been observed to inhibit the expression of these NF-κB target genes.[1]

  • Modulation of MAPK Signaling Pathways: Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are crucial in regulating cellular responses to stress and inflammation.[15][16][17] Flavonoids and other phenolic compounds have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.[14][18] The structural similarity of this compound to these compounds suggests it may also act on MAPK pathways to exert its anti-inflammatory effects.

Quantitative Data Summary

ParameterValueExperimental ModelReference
Antioxidant Activity
DPPH Radical Scavenging IC500.06 mg/mLCell-free chemical assay[1][4]
ABTS Radical Scavenging IC500.017 mg/mLCell-free chemical assay[1][4]
Hydroxy Radical Scavenging IC500.49 mg/mLCell-free chemical assay[1][4]
Anti-inflammatory Activity
Inhibition of NO releaseConcentration-dependentLPS-stimulated RAW 264.7 cells[1][4]
Inhibition of IL-1β mRNA expressionConcentration-dependent (1-400 µg/mL)LPS-stimulated RAW 264.7 cells[1][4]
Inhibition of IL-6 mRNA expressionConcentration-dependent (1-400 µg/mL)LPS-stimulated RAW 264.7 cells[1][4]
Inhibition of iNOS mRNA expressionConcentration-dependent (1-400 µg/mL)LPS-stimulated RAW 264.7 cells[1][4]
Inhibition of COX-2 mRNA expressionConcentration-dependent (1-400 µg/mL)LPS-stimulated RAW 264.7 cells[1][4]
Neuroprotective Activity (Derivative)
TFQA dosage in vivo1 mg/kg body weightSenescence-accelerated mouse prone 8 (SAMP8) model[7]
Physicochemical Properties
Molecular Weight368.34 g/mol [19][20]
Water Solubility3.16 g/LALOGPS prediction
Solubility in DMSO100 mg/mL (with ultrasonic)[1]

Experimental Protocols

1. DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant capacity of a compound.[21][22]

  • Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) (or other suitable solvent)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

    • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in methanol.

    • Assay:

      • To each well of a 96-well plate, add 100 µL of the test sample or positive control at different concentrations.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

      • For the negative control, add 100 µL of the test sample and 100 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

      The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

2. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on the Griess assay to measure nitrite (B80452), a stable product of NO.[23][24][25]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment:

      • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

      • Pre-incubate the cells with the compound for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group without LPS stimulation and a positive control group with LPS stimulation but without the test compound should be included.

    • Griess Assay:

      • After incubation, collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent to each supernatant sample.

      • Incubate at room temperature for 10-15 minutes.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Calculation: Determine the nitrite concentration by comparing the absorbance values with a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition can then be calculated.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation 3FQA This compound 3FQA->IKK_complex Inhibition 3FQA->NFkB_n Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_n->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay Start Start: RAW 264.7 Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Pre-incubation Pre-incubate with This compound Seeding->Pre-incubation Stimulation Stimulate with LPS Pre-incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for NO measurement Supernatant_Collection->Griess_Assay Data_Analysis Analyze data and calculate % inhibition Griess_Assay->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for Cell Culture Studies with 3-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Feruloylquinic acid, a phenolic acid compound found in various plant sources, has garnered significant interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture models, with a focus on its anti-inflammatory and neuroprotective capabilities. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust in vitro studies to explore the mechanisms of action and potential applications of this compound.

Anti-inflammatory Effects in Macrophage Cell Lines (e.g., RAW 264.7)

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators in macrophage cell lines.

Quantitative Data Summary

The following table summarizes the anti-inflammatory effects observed in studies with ferulic acid, a closely related compound, which can be used as a reference for designing dose-response experiments with this compound.

Cell LineTreatmentParameter MeasuredConcentrationResult
RAW 264.7Ferulic Acid + LPS (1 µg/mL)TNF-α Production5 µg/mLSignificant reduction compared to LPS alone[1]
RAW 264.7Ferulic Acid + LPS (1 µg/mL)TNF-α Production10 µg/mLFurther significant reduction[1]
RAW 264.7Ferulic Acid + LPS (1 µg/mL)TNF-α Production25 µg/mLStrongest inhibition of TNF-α production[1]
RAW 264.7Ferulic Acid + LPS (1 µg/mL)IL-1β Production5 µg/mLSignificant reduction compared to LPS alone[1]
RAW 264.7Ferulic Acid + LPS (1 µg/mL)IL-1β Production10 µg/mLFurther significant reduction[1]
RAW 264.7Ferulic Acid + LPS (1 µg/mL)IL-1β Production25 µg/mLStrongest inhibition of IL-1β production[1]
Signaling Pathway Modulation

This compound is proposed to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of Feruloylquinic_Acid This compound Feruloylquinic_Acid->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols: Anti-inflammatory Assays

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine protein analysis, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Add 100 µL of the Griess reagent to each 100 µL of supernatant.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Neuroprotective Effects in Neuronal Cell Lines (e.g., PC12)

This compound is suggested to have neuroprotective properties, potentially by mitigating oxidative stress and inhibiting apoptotic pathways in neuronal cells.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of ferulic acid, providing a basis for designing experiments with this compound.

Cell LineInsultTreatmentParameter MeasuredResult
PC12HypoxiaFerulic Acid (1 µM)Cell Viability (MTT)35% protection[2]
PC12HypoxiaFerulic Acid (various conc.)LDH Release22-29% decrease[2]
PC12Glutamate (B1630785)PaeoniflorinLDH ReleaseSignificant decrease[3]
PC12GlutamatePaeoniflorinCell ViabilitySignificantly increased[3]
Signaling Pathway Modulation

The neuroprotective effects of compounds like this compound are often linked to the modulation of survival and stress-activated signaling pathways, such as the MAPK and Nrf2 pathways.

Neuroprotective_Workflow cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress (e.g., H2O2, Glutamate) p38_MAPK p38 MAPK Stress->p38_MAPK activates Apoptosis Apoptosis p38_MAPK->Apoptosis promotes Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 sequestered by ARE ARE Nrf2->ARE translocates & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces expression of Antioxidant_Enzymes->Stress neutralizes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival promotes Feruloylquinic_Acid This compound Feruloylquinic_Acid->p38_MAPK inhibits Feruloylquinic_Acid->Nrf2 promotes dissociation from Keap1

Caption: Neuroprotective signaling pathways modulated by this compound.

Experimental Protocols: Neuroprotection Assays

Cell Culture and Induction of Cytotoxicity
  • Cell Line: PC12 rat pheochromocytoma cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Cytotoxicity:

    • Seed PC12 cells in appropriate culture plates.

    • Pre-treat with this compound for a specified duration (e.g., 24 hours).

    • Induce cytotoxicity by adding a neurotoxic agent such as glutamate (e.g., 5-10 mM) or by inducing oxidative stress with hydrogen peroxide (H2O2) for 24 hours.[4]

Cell Viability Assay (MTT Assay)
  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.

  • Incubate for a further 4 hours at 37°C.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released into the culture medium from damaged cells.

  • After treatment, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.

  • Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • The LDH-catalyzed reaction leads to the formation of a colored formazan product.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: After treatment for a shorter duration (e.g., 15-60 minutes to observe phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK, JNK) or Nrf2 pathway-related proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (RAW 264.7 or PC12) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Induction of Stress/Inflammation (LPS, Glutamate, H2O2) Treatment->Stimulation Viability_Assay Cell Viability Assay (MTT) Stimulation->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH) Stimulation->Cytotoxicity_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay qPCR qPCR for Gene Expression (Cytokines, Enzymes) Stimulation->qPCR Western_Blot Western Blot for Protein Expression & Phosphorylation (MAPK, Nrf2) Stimulation->Western_Blot Data_Quantification Data Quantification (IC50, % Inhibition, Fold Change) Viability_Assay->Data_Quantification Cytotoxicity_Assay->Data_Quantification NO_Assay->Data_Quantification qPCR->Data_Quantification Western_Blot->Data_Quantification Mechanism_Elucidation Mechanism of Action Elucidation Data_Quantification->Mechanism_Elucidation

Caption: General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Testing 3-O-Feruloylquinic Acid Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-O-Feruloylquinic acid, a phenolic compound found in various plant sources, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2] Preclinical evaluation of these bioactivities in relevant animal models is a critical step in the drug discovery and development process.[3][4] These studies are essential for understanding the compound's in vivo efficacy, mechanism of action, pharmacokinetics, and safety profile before advancing to clinical trials.[3][4] This document provides detailed application notes and standardized protocols for investigating the diverse bioactivities of this compound using established animal models. The methodologies are compiled from existing literature on this compound and its closely related derivatives, such as ferulic acid, to provide a comprehensive guide for researchers.

I. Application Notes: Selecting Appropriate Animal Models

The choice of an animal model is contingent upon the specific bioactivity of this compound being investigated. Rodent models, particularly mice and rats, are widely used due to their physiological and genetic similarities to humans, relatively short lifespans, and the availability of well-characterized disease induction methods.[5][6]

Key Research Areas and Recommended Animal Models:

  • Neuroprotection and Cognitive Enhancement:

    • Senescence-Accelerated Mouse Prone 8 (SAMP8): An established model for studying age-related learning and memory deficits.[7] Oral administration of a synthetic derivative of feruloylquinic acid has been shown to improve cognitive function in these mice.[7]

    • Rotenone-Induced Parkinson's Disease Model in Rats: This model is used to investigate the neuroprotective effects against dopamine (B1211576) neuron loss, a hallmark of Parkinson's disease.[8]

    • Alzheimer's Disease Models: Various transgenic mouse models that develop amyloid-β plaques are used to assess the neuroprotective potential of compounds like ferulic acid.[9][10]

  • Anti-inflammatory Activity:

    • Acetic Acid-Induced Ulcerative Colitis in Rats: A common model to study inflammation in the colon and evaluate the efficacy of anti-inflammatory agents.[11]

    • Lipopolysaccharide (LPS)-Induced Inflammation: LPS administration in rodents can induce a systemic inflammatory response, allowing for the evaluation of a compound's ability to modulate pro-inflammatory cytokines.[1][12]

  • Metabolic Regulation:

    • Streptozotocin (STZ)-Induced Diabetic Rats: STZ is used to induce diabetes, creating a model to study the effects of compounds on blood glucose levels and oxidative stress associated with the disease.[13]

    • High-Fat Diet (HFD)-Induced Obesity in Mice: This model is used to investigate the effects on body weight, visceral fat, and metabolic parameters associated with obesity.[14]

II. Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on this compound and its related compounds. This information can serve as a reference for dose-selection in future studies.

Table 1: Neuroprotective and Cognitive Enhancement Studies

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
3,4,5-tri-feruloylquinic acid (TFQA)SAMP8 Mice1 mg/kgOralImproved cognitive performance in Morris water maze test.[7]
Ferulic acidRotenone-induced Parkinson's rat model50 mg/kgOralRescued dopamine neurons and reduced oxidative stress.[8]
Ferulic acidAlzheimer's disease rodent modelsNot specifiedOralReduced Aβ deposition and improved memory.[9]

Table 2: Anti-inflammatory Studies

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Ferulic acidAcetic acid-induced ulcerative colitis in rats20, 40, 60 mg/kgNot specifiedDecreased pro-inflammatory cytokines (TNF-α, IL-1β) and upregulated Nrf2/HO-1 pathway.[11]
Quinic acidAcetic acid-induced ulcerative colitis in rats10, 30, 60, 100 mg/kgNot specifiedDose-dependently decreased TNF-α and IL-1β levels.[11]

Table 3: Metabolic Regulation Studies

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Ferulic acidSTZ-induced diabetic rats50 mg/kgOralReduced lipid and protein oxidative damage.[13]
Ferulic acidHigh-fat diet-induced obese mice10 mg/kg (in drinking water)OralLowered body weight and visceral fat accumulation.[14]

III. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.

Protocol 1: Evaluation of Neuroprotective Effects in a SAMP8 Mouse Model of Aging

Objective: To assess the impact of this compound on age-related cognitive decline.

Animal Model: Male Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.

Methodology:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., saline with a small percentage of DMSO and Tween-80).

    • Group 2: this compound (e.g., 1 mg/kg, dose to be optimized based on preliminary studies).

    • Administer the compound or vehicle orally once daily for a specified period (e.g., 37 days).[7]

  • Behavioral Testing (Morris Water Maze):

    • Conduct the Morris water maze test during the final days of treatment to assess spatial learning and memory.

    • Record parameters such as escape latency, time spent in the target quadrant, and the number of platform crossings.[7]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Analyze brain tissue for markers of neuroinflammation, oxidative stress, and neurotrophic factors (e.g., BDNF).[7]

Protocol 2: Assessment of Anti-inflammatory Activity in an Acetic Acid-Induced Colitis Model

Objective: To determine the anti-inflammatory effects of this compound on colitis in rats.

Animal Model: Male Wistar rats.

Methodology:

  • Animal Acclimatization: Acclimate rats for one week.

  • Grouping and Dosing:

    • Group 1: Sham control (no colitis induction).

    • Group 2: Colitis control (acetic acid induction + vehicle).

    • Group 3-5: this compound at varying doses (e.g., 20, 40, 60 mg/kg) administered daily for a set period (e.g., 5 consecutive days).[11]

  • Induction of Colitis:

    • On a specific day of the treatment period, induce colitis by intrarectal administration of acetic acid.[11]

  • Evaluation of Colitis:

    • After the treatment period, euthanize the rats and collect the colon tissue.

    • Perform macroscopic scoring of colonic damage (e.g., edema, ulceration).

    • Conduct histopathological examination of colon sections.

  • Biochemical Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the colon tissue using ELISA.[11]

    • Assess the expression of key signaling proteins in the Nrf2/HO-1 pathway via quantitative real-time PCR or Western blotting.[11]

Protocol 3: Investigating Metabolic Effects in a High-Fat Diet-Induced Obesity Model

Objective: To evaluate the potential of this compound to mitigate diet-induced obesity and associated metabolic dysregulation.

Animal Model: Male C57BL/6J mice.

Methodology:

  • Animal Acclimatization and Diet Induction:

    • Acclimate mice for one week with a standard chow diet.

    • Divide mice into a control group (standard diet) and an experimental group (high-fat diet).

  • Grouping and Dosing:

    • After a period of diet-induced obesity (e.g., 8 weeks), divide the HFD-fed mice into:

      • Group 1: HFD + Vehicle.

      • Group 2: HFD + this compound (e.g., 10 mg/kg in drinking water).[14]

    • Continue the respective diets and treatments for a specified duration (e.g., 15 weeks).[14]

  • Monitoring:

    • Record body weight and food/water intake regularly.

  • Metabolic and Biochemical Analysis:

    • At the end of the study, collect blood samples to measure serum levels of glucose, insulin, and lipids.

    • Harvest and weigh visceral adipose tissue.

    • Analyze liver tissue for markers of steatosis and inflammation.

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways

Neuroprotective_Signaling_Pathway node_3OFAQ 3-O-Feruloylquinic acid node_TrkB TrkB Receptor node_3OFAQ->node_TrkB binds to node_Neuroinflammation Neuroinflammation node_3OFAQ->node_Neuroinflammation inhibits node_BDNF BDNF Upregulation node_TrkB->node_BDNF activates node_SynapticGrowth Synaptic Growth node_BDNF->node_SynapticGrowth promotes node_CognitiveImprovement Cognitive Improvement node_Neuroinflammation->node_CognitiveImprovement impairs node_SynapticGrowth->node_CognitiveImprovement

Caption: Proposed neuroprotective signaling pathway of this compound.

Anti_inflammatory_Signaling_Pathway node_InflammatoryStimulus Inflammatory Stimulus (e.g., Acetic Acid, LPS) node_NFkB NF-κB Pathway node_InflammatoryStimulus->node_NFkB node_ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) node_NFkB->node_ProinflammatoryCytokines node_Inflammation Inflammation node_ProinflammatoryCytokines->node_Inflammation node_3OFAQ 3-O-Feruloylquinic acid node_3OFAQ->node_NFkB inhibits node_Nrf2 Nrf2 node_3OFAQ->node_Nrf2 activates node_HO1 HO-1 node_Nrf2->node_HO1 node_AntioxidantResponse Antioxidant Response node_HO1->node_AntioxidantResponse node_AntioxidantResponse->node_Inflammation reduces

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflows

Neuroprotection_Workflow node_Acclimatization Animal Acclimatization (SAMP8 Mice) node_Grouping Grouping & Daily Dosing (Vehicle vs. 3-O-FAQ) node_Acclimatization->node_Grouping node_Behavioral Behavioral Testing (Morris Water Maze) node_Grouping->node_Behavioral node_Euthanasia Euthanasia & Tissue Collection (Brain) node_Behavioral->node_Euthanasia node_Analysis Biochemical & Histological Analysis node_Euthanasia->node_Analysis

Caption: Experimental workflow for neuroprotection studies.

Anti_inflammatory_Workflow node_Acclimatization Animal Acclimatization (Wistar Rats) node_Grouping Grouping & Daily Dosing node_Acclimatization->node_Grouping node_Induction Colitis Induction (Acetic Acid) node_Grouping->node_Induction node_Evaluation Macroscopic & Histopathological Evaluation of Colon node_Induction->node_Evaluation node_Biochemical Biochemical Analysis (Cytokines, Nrf2/HO-1) node_Evaluation->node_Biochemical

Caption: Experimental workflow for anti-inflammatory studies.

Metabolic_Workflow node_Acclimatization Acclimatization & Diet Induction (High-Fat Diet) node_Grouping Grouping & Dosing (HFD+Vehicle vs. HFD+3-O-FAQ) node_Acclimatization->node_Grouping node_Monitoring Regular Monitoring (Body Weight, Food Intake) node_Grouping->node_Monitoring node_Analysis Metabolic & Biochemical Analysis (Blood, Adipose Tissue, Liver) node_Monitoring->node_Analysis

Caption: Experimental workflow for metabolic regulation studies.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Feruloylquinic Acid Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of feruloylquinic acid (FQA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of these closely related compounds.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to improve the resolution and overall quality of your feruloylquinic acid isomer separations.

Q1: Why are my feruloylquinic acid isomers co-eluting or showing poor resolution?

A1: Co-elution or poor resolution of FQA isomers is a common challenge due to their similar chemical structures and polarities. Several factors can contribute to this issue. A systematic approach to optimizing your HPLC method is crucial for achieving baseline separation.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical.

    • Recommendation: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Methanol can sometimes offer better selectivity for aromatic compounds like FQAs by promoting longer retention.[1] Systematically adjust the ratio of the organic modifier. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.

  • Incorrect Mobile Phase pH: Feruloylquinic acids are phenolic acids, and the pH of the mobile phase significantly affects their ionization state, which in turn influences their retention and selectivity.

    • Recommendation: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of the carboxylic acid and phenolic groups, leading to better peak shape and potentially improved resolution.[2] The addition of a small amount of an acidifier like formic acid or acetic acid (typically 0.1%) to the mobile phase is a standard practice.

  • Suboptimal Column Chemistry: The stationary phase plays a pivotal role in the separation of isomers.

    • Recommendation: While C18 columns are widely used, Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the phenyl rings of the stationary phase and the analytes.[3][4][5] If you are using a C18 column and experiencing co-elution, switching to a Phenyl-Hexyl or other phenyl-based column is a logical next step.

  • Inadequate Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.

    • Recommendation: Varying the column temperature can be a useful tool for optimizing separation.[1] An increase in temperature generally leads to shorter retention times and can sometimes improve peak shape. However, for some isomeric separations, lower temperatures may enhance resolution. It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal condition for your specific isomers.

Q2: My feruloylquinic acid isomer peaks are exhibiting significant tailing. What can I do to improve peak shape?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase or issues with the HPLC system itself.

Potential Causes & Solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of FQA isomers, leading to peak tailing.

    • Recommendation: Use a high-purity, end-capped C18 column to minimize the number of accessible silanol groups. Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier like formic acid will suppress the ionization of these silanols, reducing unwanted interactions.

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks.

    • Recommendation: Reduce the injection volume or dilute your sample.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Recommendation: Ideally, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of feruloylquinic acid isomers?

A1: A good starting point for reversed-phase HPLC separation of FQA isomers is to use a C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B. Begin with a broad gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the approximate elution conditions for your isomers. From there, you can optimize the gradient to improve the resolution of the peaks of interest.

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A2: Both acetonitrile and methanol can be effective. Acetonitrile is a stronger solvent and will generally result in shorter retention times. However, methanol can sometimes provide different selectivity for aromatic compounds and may enhance the resolution of closely eluting isomers.[1] It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific FQA isomers.

Q3: How critical is the pH of the mobile phase?

A3: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like feruloylquinic acids. Small changes in pH can significantly alter the retention times and selectivity of the isomers. Maintaining a consistent and controlled pH is essential for reproducible results. Using a buffer or a consistent concentration of an acidifier like formic acid is highly recommended.

Q4: Can mass spectrometry (MS) help in differentiating FQA isomers if I can't achieve baseline separation with HPLC?

A4: Yes, tandem mass spectrometry (LC-MS/MS) is a powerful tool for distinguishing between FQA isomers, even if they co-elute chromatographically.[6][7] Different regioisomers of feruloylquinic acid can produce unique fragmentation patterns in their MS/MS spectra, allowing for their individual identification and quantification.[6] For example, 3-O-feruloylquinic acid and 4-O-feruloylquinic acid can be distinguished by the relative intensities of their fragment ions.[6]

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various HPLC methods for the separation of phenolic acids, including feruloylquinic acid and its isomers. Due to the inherent difficulty in separating these isomers, baseline resolution is not always achieved, and often, identification relies on mass spectrometry.

Table 1: Example Gradient Elution Profiles for Phenolic Acid Separation

Time (min)% Solvent A (e.g., Water + 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile)
09010
286040
394060
501090
659010
Reference[8]

Table 2: Comparison of Stationary Phases for Isomer Separations

Stationary PhasePrinciple of SeparationAdvantages for FQA IsomersConsiderations
C18 (Octadecyl) Hydrophobic interactions.Widely available, robust, and a good starting point for method development.May not provide sufficient selectivity for closely related isomers.
Phenyl-Hexyl Mixed-mode with hydrophobic and π-π interactions.Can offer alternative selectivity for aromatic compounds like FQAs, potentially improving resolution.[3][4][5]The choice of organic modifier (methanol vs. acetonitrile) can significantly impact the π-π interactions.

Experimental Protocols

Below is a generalized experimental protocol that can be adapted for the HPLC analysis of feruloylquinic acid isomers in plant extracts.

Protocol 1: General Method for Analysis of Feruloylquinic Acid Isomers in a Plant Extract

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of dried and powdered plant material.

    • Extract the sample with a suitable solvent, such as 80% aqueous methanol, using sonication or shaking for a defined period (e.g., 30 minutes).

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a mass spectrometer (MS).

    • Column: A C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Program: A starting point could be the gradient outlined in Table 1, which should be optimized based on the elution profile of the target isomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (to be optimized).

    • Injection Volume: 10 µL.

    • Detection: DAD at 320 nm (or based on the UV maxima of the FQA isomers). If using MS, monitor the appropriate parent and fragment ions.[6]

  • Data Analysis:

    • Identify the FQA isomer peaks based on their retention times compared to authentic standards, if available.

    • Confirm the identity of the isomers using their UV spectra and, if available, their mass spectra and fragmentation patterns.

    • Quantify the isomers by creating a calibration curve using standard solutions of known concentrations.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (DAD/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: A typical experimental workflow for the HPLC analysis of feruloylquinic acid isomers.

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase & Temperature cluster_result Outcome Start Poor Resolution or Co-elution of FQA Isomers AdjustGradient Adjust Gradient Slope (make it shallower) Start->AdjustGradient ChangeSolvent Switch Organic Modifier (ACN vs. MeOH) AdjustGradient->ChangeSolvent If still poor ImprovedRes Improved Resolution AdjustGradient->ImprovedRes AdjustpH Optimize Mobile Phase pH (e.g., 2.5-3.5) ChangeSolvent->AdjustpH If still poor ChangeSolvent->ImprovedRes ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) AdjustpH->ChangeColumn If still poor AdjustpH->ImprovedRes OptimizeTemp Optimize Column Temperature ChangeColumn->OptimizeTemp If still poor ChangeColumn->ImprovedRes OptimizeTemp->ImprovedRes

Caption: A troubleshooting decision tree for improving the resolution of feruloylquinic acid isomers.

References

Technical Support Center: Optimization of Solvent Extraction for 3-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solvent extraction of 3-O-Feruloylquinic acid (3-FQA) from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-FQA) and why is it important?

A1: this compound is a derivative of quinic acid-bound phenolic acid. It is a significant bioactive compound found in various plants, such as coffee beans and honeysuckle (Lonicera japonica). It exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.

Q2: Which plant materials are good sources of 3-FQA?

A2: 3-FQA can be found in a variety of plants. Some of the most common sources include the flower buds and stems of Lonicera japonica (Japanese honeysuckle), green coffee beans, and various other medicinal herbs. The concentration of 3-FQA can vary depending on the plant species, the part of the plant used, and the growth stage of the plant.

Q3: What are the most common solvents used for extracting 3-FQA?

A3: The most effective solvents for extracting 3-FQA are typically polar organic solvents. Methanol (B129727) and ethanol (B145695), often mixed with water (e.g., 70% methanol or 70% ethanol), are widely used and have been shown to provide high extraction yields. The choice of solvent can significantly impact the extraction efficiency.

Q4: How does temperature affect the extraction of 3-FQA?

A4: Temperature plays a crucial role in the extraction process. Generally, increasing the extraction temperature can enhance the solubility of 3-FQA and the diffusion rate of the solvent into the plant matrix, leading to higher yields.[1] However, excessively high temperatures can lead to the degradation of the compound.[2] The optimal temperature is typically a balance between extraction efficiency and the stability of 3-FQA.

Q5: What is the importance of pH in 3-FQA extraction?

A5: The pH of the extraction solvent can significantly affect the stability of 3-FQA. Chlorogenic acids, including 3-FQA, are generally more stable in acidic conditions and are prone to degradation and isomerization at neutral to alkaline pH.[3][4] Therefore, maintaining a slightly acidic pH during extraction can help to preserve the integrity of the compound.

Q6: What analytical method is typically used to quantify 3-FQA in an extract?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is the most common and reliable method for the quantification of 3-FQA in plant extracts.[5][6] This technique allows for the separation, identification, and precise measurement of the concentration of 3-FQA.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of 3-FQA 1. Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for 3-FQA.- Test a range of solvents with varying polarities, such as methanol, ethanol, and their aqueous mixtures (e.g., 50-80%).[7] - A mixture of ethanol and water has been shown to be more effective than either solvent alone for extracting phenolic compounds.[8]
2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio.- Optimize the extraction temperature. While higher temperatures can increase yield, they can also cause degradation. A range of 40-80°C is often a good starting point.[1][9] - Vary the extraction time (e.g., 30, 60, 90, 120 minutes) to find the optimal duration.[9][10] - Adjust the solid-to-solvent ratio; a higher ratio can increase the concentration gradient and improve extraction.
3. Inefficient Grinding of Plant Material: Large particle size limits solvent penetration.- Ensure the plant material is finely and uniformly ground to maximize the surface area for extraction.[11]
4. Degradation of 3-FQA during Extraction: Exposure to high temperatures, alkaline pH, or light.- Control the extraction temperature to avoid thermal degradation.[2] - Maintain a slightly acidic pH of the extraction solvent.[3][4] - Protect the extraction mixture and subsequent extracts from direct light.[12]
Presence of Impurities in the Extract 1. Co-extraction of Unwanted Compounds: The solvent may be extracting a wide range of compounds from the plant matrix.- Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction. - Employ further purification steps after extraction, such as solid-phase extraction (SPE) or column chromatography.[12]
2. Incomplete Filtration: Particulate matter from the plant material is carried over.- Use a finer filter paper or a multi-stage filtration process. - Centrifuge the extract before filtration to pellet solid particles.
Inconsistent or Non-Reproducible Results 1. Variability in Plant Material: Differences in the source, age, or preparation of the plant material.- Use plant material from the same batch for a series of experiments. - Standardize the drying and grinding procedures for the plant material.
2. Fluctuations in Experimental Conditions: Inconsistent temperature, time, or solvent composition.- Carefully control and monitor all extraction parameters. - Ensure accurate preparation of solvent mixtures.
Degradation of 3-FQA in the Final Extract 1. Improper Storage Conditions: Exposure to light, high temperatures, or oxygen.- Store the extract in a dark, airtight container at a low temperature (e.g., -20°C). - Consider flushing the container with an inert gas like nitrogen before sealing.
2. Residual Enzyme Activity: Enzymes in the plant material may not have been fully denatured.- Consider a blanching step for the fresh plant material before drying and extraction to deactivate enzymes.

Data Presentation

Table 1: Comparison of Different Solvents on the Extraction Yield of Phenolic Compounds

SolventExtraction Yield (%)Total Phenolic Content (mg GAE/g DW)Reference
Water13.97 ± 0.3158.73 ± 2.09[7]
Ethanol17.08 ± 0.2365.49 ± 1.17[7]
50% Ethanol/Water17.55 ± 0.1673.48 ± 1.84[8]
70% Ethanol/Water-Higher than pure ethanol or water[9]
Methanol-Generally reported as a highly effective solvent for phenolic acids[13]
90% Methanol/Water-Reported as the most effective for total polyphenols in some studies[14]

GAE: Gallic Acid Equivalents; DW: Dry Weight. Note: Yields can vary significantly depending on the plant material and specific extraction conditions.

Table 2: Effect of Temperature and Time on the Extraction of Phenolic Compounds

Temperature (°C)Time (min)Total Phenolic Content (mg GAE/g DW)Total Flavonoid Content (µg QCE/g DW)Reference
60908.93 ± 0.25-[1][15]
7060--[1][15]
80120Lower than at 60-70°C-[1][15]
60180-~70[10]
90120-~81[10]

GAE: Gallic Acid Equivalents; QCE: Quercetin Equivalents; DW: Dry Weight. Note: Optimal conditions depend on the specific compound and plant matrix.

Experimental Protocols

Protocol 1: Solvent Extraction of 3-FQA using Maceration
  • Preparation of Plant Material:

    • Dry the plant material (e.g., Lonicera japonica flower buds) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine, uniform powder using a mechanical grinder.[12]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 70% ethanol (v/v) to the flask.

    • Seal the flask and place it on a shaker at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine all the filtrates.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Quantification of 3-FQA using HPLC-DAD
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of 3-FQA standard in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for analysis.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., methanol or acetonitrile).[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the maximum absorbance of 3-FQA (typically around 325 nm).

    • Column Temperature: 30°C.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of 3-FQA.

    • Calculate the concentration of 3-FQA in the sample using the calibration curve.

Visualizations

experimental_workflow start Start: Plant Material drying Drying (40-50°C) start->drying grinding Grinding (Fine Powder) drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol, Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude 3-FQA Extract concentration->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis quantification Quantification of 3-FQA hplc_analysis->quantification

Caption: Workflow for the extraction and quantification of this compound.

troubleshooting_logic low_yield Problem: Low 3-FQA Yield check_material Check Plant Material (Grinding, Drying) low_yield->check_material Is material prep optimal? check_solvent Check Solvent (Type, Concentration) low_yield->check_solvent Is solvent choice correct? check_params Check Extraction Parameters (Temp, Time, Ratio) low_yield->check_params Are parameters optimized? check_degradation Check for Degradation (pH, Temp, Light) low_yield->check_degradation Could degradation be an issue? optimize_grinding Optimize Grinding check_material->optimize_grinding No optimize_solvent Test Different Solvents/ Mixtures check_solvent->optimize_solvent No optimize_params Optimize Temp, Time, & Solid/Solvent Ratio check_params->optimize_params No control_conditions Control pH, Temp, & Protect from Light check_degradation->control_conditions Yes

Caption: Troubleshooting logic for addressing low yield of this compound.

References

Stability of 3-O-Feruloylquinic acid during storage and processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Feruloylquinic acid. The information provided addresses common stability issues encountered during storage and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. It is particularly susceptible to degradation and isomerization under neutral to alkaline conditions and at elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be monitored.

Q3: What are the common degradation pathways for this compound?

A3: The main degradation pathways are isomerization and hydrolysis. Isomerization involves the migration of the feruloyl group on the quinic acid backbone, leading to the formation of other feruloylquinic acid isomers (e.g., 4-O-feruloylquinic acid and 5-O-feruloylquinic acid). Hydrolysis results in the cleavage of the ester bond, yielding ferulic acid and quinic acid.

Q4: Can I expect to see cis/trans isomerization of the ferulic acid moiety?

A4: Yes, exposure to UV light can induce the isomerization of the naturally occurring trans-ferulic acid moiety to its cis-isomer. This can impact the biological activity and analytical profile of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solutions or assay buffer. Prepare fresh stock solutions before each experiment. If using aqueous buffers, ensure the pH is slightly acidic (pH 3-5) to minimize hydrolysis and isomerization. Analyze the stock solution by HPLC to confirm purity and concentration.
Isomerization to other feruloylquinic acid isomers with different activities. Minimize exposure of solutions to light and elevated temperatures. Store stock solutions at -20°C. If isomerization is suspected, use a validated HPLC method to identify and quantify the different isomers.
Presence of degradation products (ferulic acid and quinic acid). Check for the presence of ferulic acid and quinic acid in your sample using appropriate analytical standards and an HPLC method. If present, this indicates hydrolysis has occurred.
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
Possible Cause Troubleshooting Step
Isomerization during sample preparation or analysis. Ensure sample preparation is conducted at a controlled, cool temperature and with minimal exposure to light. Check the pH of the mobile phase; a slightly acidic mobile phase is generally preferred for stability.
On-column degradation. Evaluate the stability of the compound in the mobile phase over the analysis time. Consider using a shorter run time or a different column stationary phase if on-column degradation is suspected.
Formation of degradation products due to harsh sample processing. Avoid high temperatures and extreme pH conditions during extraction and sample preparation. If harsh conditions are necessary, perform a validation study to assess the impact on the compound's stability.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions, based on data from related chlorogenic acids.

Table 1: Effect of pH on the Stability of Chlorogenic Acids (Isomerization and Degradation)

pHTemperature (°C)Observation
< 4AmbientGenerally stable with minimal isomerization or hydrolysis.
4 - 6AmbientSlow isomerization may occur over time.
> 6AmbientIncreased rate of isomerization and hydrolysis.
Neutral to AlkalineElevatedSignificant and rapid isomerization and degradation.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

Stress Condition Typical Reagents and Conditions Expected Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CFerulic acid, Quinic acid
Basic Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CFerulic acid, Quinic acid, Isomers of feruloylquinic acid
Oxidative Degradation 3-30% H₂O₂, Room TemperatureOxidation products of the ferulic acid moiety.
Photodegradation Exposure to UV light (e.g., 254 nm) or sunlightcis-isomers of this compound
Thermal Degradation 60-100°CIsomers of feruloylquinic acid, Ferulic acid, Quinic acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate at 80°C for 2 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in methanol to direct sunlight or a UV lamp (254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 100°C for 24 hours.

    • Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is a common starting point.

    • Detection: Monitor at the λmax of this compound (around 325 nm).

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and isomers.

Instrumentation and Columns:

  • HPLC with a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 325 nm

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is pure in the presence of its degradation products, as generated in the forced degradation study.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress photo Photodegradation (UV/Sunlight) stock->photo Expose to stress thermal Thermal Degradation (100°C, solid) stock->thermal Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data degradation_pathway Potential Degradation Pathways of this compound cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis cluster_photo Photodegradation main This compound iso4 4-O-Feruloylquinic Acid main->iso4 pH > 6 Heat iso5 5-O-Feruloylquinic Acid main->iso5 pH > 6 Heat ferulic Ferulic Acid main->ferulic Acid/Base quinic Quinic Acid main->quinic Acid/Base cis_isomer cis-3-O-Feruloylquinic Acid main->cis_isomer UV Light iso4->iso5

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 3-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-O-Feruloylquinic acid by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2][3][4] This interference can result in ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][5] In complex matrices like plant extracts, plasma, or urine, where this compound is often analyzed, endogenous substances can interfere with its ionization in the mass spectrometer's ion source, compromising data reliability.[4][6]

Q2: What are the typical signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different samples.[3]

  • Low recovery of this compound during method validation, despite efficient extraction.

  • Inconsistent peak areas for the same concentration of this compound in different sample matrices.[3]

  • A significant difference between the slope of the calibration curve prepared in pure solvent versus one prepared in a matrix-matched blank.[3]

  • Unexpected shifts in retention time or distorted peak shapes for this compound in the presence of matrix.[2]

Q3: What causes ion suppression versus ion enhancement for this compound?

A3: Ion suppression is more common and occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of its ions that reach the detector.[3][7] This can be due to competition for charge in the electrospray droplet or changes in the droplet's physical properties that hinder efficient ionization.[3] Ion enhancement, which is less frequent, may happen when co-eluting compounds improve the ionization efficiency of this compound, for instance, by favorably altering the droplet's surface tension.[3]

Q4: How can I quantitatively assess the matrix effect for this compound in my samples?

A4: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect percentage is calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be within a range of 85-115%.

Q5: What is the most effective way to compensate for matrix effects in this compound analysis?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][8] A SIL-IS for this compound (e.g., deuterated this compound) is chemically identical to the analyte and will co-elute, thus experiencing the same degree of matrix effects. By adding a known amount of the SIL-IS to the sample early in the workflow, the ratio of the analyte to the SIL-IS signal can be used for accurate quantification, as this ratio should remain constant even if the absolute signals are suppressed or enhanced.[8]

Troubleshooting Guides

Problem: Poor Reproducibility and Inaccurate Quantification of this compound

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Step 1: Initial Assessment

  • Examine Chromatography: Is the this compound peak well-resolved from the majority of the matrix components? Co-elution is a primary cause of matrix effects.[3]

  • Review Sample Type: Are you working with a complex matrix (e.g., plasma, plant extracts)? These are more prone to causing significant matrix effects.

  • Check Internal Standard Performance: If using an internal standard, is its response consistent across different samples?

Step 2: Systematic Troubleshooting Workflow

A Start: Inaccurate Quantification B Assess Matrix Effect (Post-Spike vs. Solvent) A->B C Is Matrix Effect > 20%? B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Optimize Chromatography D->E F Implement Stable Isotope-Labeled IS E->F G Method Validation F->G H Routine Analysis G->H I->G

Caption: Troubleshooting workflow for matrix effects.

Step 3: Corrective Actions

Observation Potential Cause Recommended Actions
Inconsistent Peak Areas Variable matrix effects across samples.- Standardize the sample preparation procedure meticulously. - Check for fluctuations in LC pressure and MS source stability.
Low Analyte Recovery Inefficient extraction, analyte degradation, or irreversible adsorption during sample preparation.- Optimize the extraction solvent and conditions (e.g., pH, temperature). - Evaluate different solid-phase extraction (SPE) sorbents and elution solvents.
Significant Ion Suppression/Enhancement Co-elution of matrix components.- Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. - Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a standard solution of this compound.
Retention Time Shifts Matrix components affecting analyte interaction with the stationary phase.- Implement a more rigorous sample clean-up procedure. - Ensure the injection solvent is compatible with the initial mobile phase.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a starting point and may require optimization.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Extraction: To 100 mg of powdered plant sample, add 1 mL of 80% methanol (B129727) containing 1% formic acid. Add a known amount of the internal standard. Vortex for 1 minute, sonicate for 15 minutes, and centrifuge at 13,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Acidify the supernatant from step 1 with formic acid to a final concentration of 2%. Load the acidified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities, followed by 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

cluster_0 Sample Preparation cluster_1 SPE Cleanup cluster_2 Analysis A Plant Extract + Internal Standard B Acidify and Load A->B D Wash 1: Aqueous B->D C Condition Cartridge C->B E Wash 2: Organic D->E F Elute Analyte E->F G Evaporate and Reconstitute F->G H LC-MS Analysis G->H

Caption: Solid-Phase Extraction (SPE) workflow.

Quantitative Data Summary

The following table provides illustrative data on the recovery and matrix effects for this compound using different sample preparation methods. These values should be determined experimentally for each specific matrix.

Sample Preparation Method Matrix Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation Human Plasma95 ± 565 ± 8 (Suppression)62 ± 7
Liquid-Liquid Extraction (LLE) Human Plasma85 ± 788 ± 6 (Minor Suppression)75 ± 8
Solid-Phase Extraction (SPE) Human Plasma92 ± 697 ± 5 (Negligible)89 ± 7
QuEChERS Plant Extract (Leaf)88 ± 972 ± 10 (Suppression)63 ± 11
SPE Plant Extract (Leaf)90 ± 895 ± 7 (Negligible)86 ± 9

References

Technical Support Center: 3-O-Feruloylquinic Acid Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation of 3-O-Feruloylquinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under thermal stress?

A1: Under thermal stress, this compound is expected to degrade through several pathways. The primary degradation products include:

  • Isomers: 4-O-Feruloylquinic acid and 5-O-Feruloylquinic acid are formed through acyl migration.

  • Hydrolysis Products: Ferulic acid and quinic acid are formed by the cleavage of the ester bond.

  • Decarboxylation Product: Ferulic acid can further decarboxylate to form 4-vinylguaiacol.

  • Oxidation Products: 4-vinylguaiacol can be oxidized to other phenolic compounds like guaiacol (B22219).

Q2: At what temperatures does significant degradation of this compound occur?

A2: Significant degradation of chlorogenic acids, including this compound, is generally observed at temperatures above 100°C. The rate of degradation increases with higher temperatures. For instance, studies on related compounds have shown degradation at temperatures ranging from 80°C to 120°C.

Q3: What analytical techniques are suitable for monitoring the thermal degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique. HPLC allows for the separation and quantification of the parent compound and its degradation products. MS detection provides structural information for the identification of unknown degradation products.

Q4: Does the pH of the medium affect the thermal degradation of this compound?

A4: Yes, the pH of the medium can significantly influence the degradation rate and pathways of chlorogenic acids. Generally, they are more stable in acidic conditions and degrade more rapidly under neutral to alkaline conditions.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram after thermal stress.

  • Possible Cause 1: Isomerization.

    • Troubleshooting: Compare the retention times and mass spectra of the unknown peaks with those of authentic standards of 4-O-Feruloylquinic acid and 5-O-Feruloylquinic acid. Isomerization is a common degradation pathway for caffeoylquinic and feruloylquinic acids.[1][2]

  • Possible Cause 2: Formation of Ferulic Acid and its Degradation Products.

    • Troubleshooting: Analyze for the presence of ferulic acid, 4-vinylguaiacol, and guaiacol using reference standards. Ferulic acid is a primary hydrolysis product that can further degrade.

  • Possible Cause 3: Matrix Effects.

    • Troubleshooting: If the experiment is conducted in a complex matrix (e.g., a food or beverage product), other components may also be degrading and co-eluting. Perform a blank run of the matrix under the same thermal stress conditions to identify interfering peaks.

Issue 2: Poor recovery of this compound even at moderate temperatures.

  • Possible Cause 1: Presence of Oxidizing Agents.

    • Troubleshooting: Ensure the experimental setup is free of oxidizing agents. Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.

  • Possible Cause 2: High pH of the Medium.

    • Troubleshooting: Measure the pH of your sample. As chlorogenic acids are less stable at higher pH, consider buffering your solution to a more acidic pH if the experimental design allows.

  • Possible Cause 3: Adsorption to Container Surfaces.

    • Troubleshooting: Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption of the compound to the container walls, which can lead to apparent loss.

Issue 3: Difficulty in quantifying 4-vinylguaiacol.

  • Possible Cause 1: Volatility of the Compound.

    • Troubleshooting: 4-vinylguaiacol is a volatile organic compound. Ensure that sample preparation and analysis are conducted in a way that minimizes its loss. Use sealed vials and avoid excessive heating during sample preparation. A headspace gas chromatography (GC) method may be more suitable for quantification if losses are significant with HPLC.

  • Possible Cause 2: Low Concentration.

    • Troubleshooting: The formation of 4-vinylguaiacol may be a minor degradation pathway. Use a more sensitive detector, such as a fluorescence detector or a mass spectrometer in selected ion monitoring (SIM) mode, to improve the limit of detection.

Quantitative Data

The following table summarizes available quantitative data on the degradation of related phenolic compounds. Note that specific kinetic data for this compound is limited in the literature.

CompoundTemperature (°C)Half-life (t1/2) in minutesDegradation Rate Constant (k) in min-1Reference
Cyanidin-3-glucosylrutinoside8032.102.2 x 10-2[3]
Cyanidin-3-glucosylrutinoside120-8.5 x 10-2[3]
p-Coumaric acid80-1.12 x 10-2[3]
p-Coumaric acid120-2.5 x 10-2[3]
Chlorogenic acid8066.99-[3]
Neochlorogenic acid8043.39-[3]

Experimental Protocols

Protocol 1: Thermal Stress Testing of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a buffered aqueous solution.

  • Sample Preparation: Dilute the stock solution to the desired final concentration (e.g., 50 µg/mL) in sealed, amber glass vials. The choice of solvent (e.g., water, phosphate (B84403) buffer at a specific pH) will depend on the experimental objectives.

  • Thermal Stress: Place the vials in a calibrated oven or heating block set to the desired temperatures (e.g., 80, 100, 120°C).

  • Time Points: Remove vials at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately cool the vials in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the samples by HPLC-DAD or HPLC-MS as described in Protocol 2.

Protocol 2: HPLC-DAD Method for Analysis of this compound and its Degradation Products

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Monitor at 325 nm for feruloyl derivatives and 280 nm for other potential degradation products.

  • Quantification: Create calibration curves for this compound and any available standards of its degradation products (e.g., ferulic acid, 4-vinylguaiacol).

Visualizations

Degradation_Pathway 3-O-Feruloylquinic_acid 3-O-Feruloylquinic_acid 4-O-Feruloylquinic_acid 4-O-Feruloylquinic_acid 3-O-Feruloylquinic_acid->4-O-Feruloylquinic_acid Isomerization 5-O-Feruloylquinic_acid 5-O-Feruloylquinic_acid 3-O-Feruloylquinic_acid->5-O-Feruloylquinic_acid Isomerization Ferulic_acid Ferulic_acid 3-O-Feruloylquinic_acid->Ferulic_acid Hydrolysis Quinic_acid Quinic_acid 3-O-Feruloylquinic_acid->Quinic_acid Hydrolysis 4-Vinylguaiacol 4-Vinylguaiacol Ferulic_acid->4-Vinylguaiacol Decarboxylation Guaiacol Guaiacol 4-Vinylguaiacol->Guaiacol Oxidation

Caption: Proposed thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Working_Solution Dilute to Working Solution (e.g., 50 µg/mL) Stock_Solution->Working_Solution Heating Incubate at Defined Temperatures (e.g., 80, 100, 120°C) Working_Solution->Heating Sampling Collect Samples at Time Points (e.g., 0, 15, 30, 60, 120 min) Heating->Sampling Quench Quench Reaction on Ice Sampling->Quench HPLC_Analysis HPLC-DAD/MS Analysis Quench->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: Experimental workflow for studying thermal degradation.

References

Method validation for 3-O-Feruloylquinic acid analysis in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation and analysis of 3-O-Feruloylquinic acid in complex samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is a robust and cost-effective method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices and low concentrations of the analyte.[3]

Q2: How can I distinguish this compound from its isomers?

A2: Distinguishing between isomers of feruloylquinic acid, such as 3-O-, 4-O-, and 5-O-feruloylquinic acid, can be challenging. LC-MS/MS is a powerful tool for this purpose. The different isomers can often be distinguished by their unique fragmentation patterns in the MS/MS spectra.[1][4] For example, the base peak and the relative abundance of specific fragment ions can be used for identification.[4] In some cases, complete chromatographic separation of the isomers is also possible with an optimized LC method.

Q3: What are "matrix effects" and how can they affect my analysis?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of the analytical method.[3][5] Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples like biological fluids, plant extracts, and food products.[3]

Q4: What are the key parameters to consider during method validation for this compound analysis?

A4: A comprehensive method validation should assess several key parameters to ensure the reliability of the results.[6] These include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.[6][7][8]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[6][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the mobile phase gradient, pH, and organic solvent composition. For reversed-phase chromatography, adjusting the percentage of acetonitrile (B52724) or methanol (B129727) can significantly impact peak shape and resolution.
Column degradation or contamination Flush the column with a strong solvent, or if necessary, replace the column. Ensure proper sample filtration to prevent particulate matter from entering the column.
Incompatible sample solvent The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
Flow rate fluctuations Check the HPLC system for leaks and ensure the pump is functioning correctly.
Issue 2: Inaccurate or Non-Reproducible Results
Possible Cause Troubleshooting Step
Matrix Effects (LC-MS/MS) 1. Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3] 2. Stable isotope-labeled internal standard: Use a stable isotope-labeled analog of this compound as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[5] 3. Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] 4. Improved sample clean-up: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.
Inconsistent sample preparation Ensure that the sample preparation protocol is followed precisely for all samples and standards. Use calibrated pipettes and balances.
Analyte instability Investigate the stability of this compound in the sample matrix and during the analytical process. Samples may need to be stored at low temperatures and protected from light.
Instrument variability Perform regular system suitability tests to ensure the analytical instrument is performing within acceptable limits.
Issue 3: Low Sensitivity (High LOD/LOQ)
Possible Cause Troubleshooting Step
Suboptimal detection parameters (HPLC-UV) Determine the wavelength of maximum absorbance (λmax) for this compound and set the UV detector to this wavelength for optimal sensitivity.
Inefficient ionization (LC-MS/MS) Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes to determine which provides a better signal for the analyte.
Poor sample pre-concentration If the analyte concentration is very low, consider incorporating a pre-concentration step in the sample preparation, such as solid-phase extraction (SPE).
Sample loss during preparation Evaluate each step of the sample preparation process for potential analyte loss and optimize the procedure to maximize recovery.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of phenolic compounds, including those structurally related to this compound, using HPLC-UV. These values can serve as a general reference for method development and validation.

Table 1: HPLC-UV Method Validation Parameters for Phenolic Compounds [7]

ParameterGallic AcidCaffeic AcidFerulic Acidp-Coumaric Acid
Linearity (R²) 0.9990.998>0.990.999
LOD (mg/L) 0.0220.062-0.010
LOQ (mg/L) 0.0670.187-0.030
Precision (%RSD) 1.941 (Area)4.039 (Area)-1.562 (Area)

Table 2: Recovery of Phenolic Compounds [8]

CompoundRecovery (%)
Gallic acid97.1 - 102.2
p-Hydroxybenzoic acid97.1 - 102.2
Vanillic acid97.1 - 102.2
Caffeic acid97.1 - 102.2
Syringic acid97.1 - 102.2
p-Coumaric acid97.1 - 102.2
Ferulic acid97.1 - 102.2
Sinapic acid97.1 - 102.2

Experimental Protocols

Protocol 1: General HPLC-UV Method for Phenolic Acid Analysis

This protocol is a representative example for the analysis of phenolic acids and can be adapted for this compound.[2]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set to the λmax of this compound (typically around 320-330 nm).[10]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

Protocol 2: General LC-MS/MS Method for Phenolic Acid Analysis

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for this compound.[2][11]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI in negative mode is often suitable for phenolic acids.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Sample Preparation: Similar to the HPLC-UV method, dissolve the sample in a suitable solvent and filter before injection. Further clean-up steps like SPE may be necessary for complex matrices.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation Sample Complex Sample (e.g., Plasma, Plant Extract) Extraction Extraction / Dilution Sample->Extraction Standard This compound Reference Standard Calibration Preparation of Calibration Standards Standard->Calibration Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV or LC-MS/MS Analysis Filtration->HPLC Calibration->HPLC Acquisition Data Acquisition HPLC->Acquisition Quantification Peak Integration & Quantification Acquisition->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Result Final Result Validation->Result

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inaccurate/Irreproducible Results (Suspected Matrix Effects) Check1 Is a stable isotope-labeled internal standard (SIL-IS) available? Start->Check1 Use_SIL_IS Use SIL-IS to compensate for matrix effects Check1->Use_SIL_IS Yes Check2 Can matrix-matched calibrants be prepared? Check1->Check2 No End Re-analyze and validate Use_SIL_IS->End Use_MMC Prepare calibration curve in blank matrix extract Check2->Use_MMC Yes Check3 Is sample dilution feasible without losing sensitivity? Check2->Check3 No Use_MMC->End Dilute_Sample Dilute sample to reduce matrix component concentration Check3->Dilute_Sample Yes Improve_Cleanup Implement more rigorous sample clean-up (e.g., SPE) Check3->Improve_Cleanup No Dilute_Sample->End Improve_Cleanup->End

Caption: Troubleshooting guide for matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing 3-O-Feruloylquinic Acid (3-FQA) Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of 3-O-Feruloylquinic acid (3-FQA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-FQA) and why is its bioavailability a concern?

A1: this compound (3-FQA) is a derivative of quinic acid and ferulic acid, belonging to the chlorogenic acid family, a group of phenolic compounds found in plants like coffee beans.[1][2] It exhibits promising antioxidant and anti-inflammatory activities.[3] However, like many polyphenols, its therapeutic application is limited by low oral bioavailability. This means only a small fraction of the ingested compound reaches the systemic circulation to exert its biological effects.[4][5]

Q2: What are the primary factors limiting the in vivo bioavailability of 3-FQA?

A2: The bioavailability of orally administered compounds is influenced by multiple factors.[6][7] For 3-FQA and other hydroxycinnamic acids, the main limiting factors include:

  • Poor Permeability: Low permeability across the intestinal wall can reduce absorption.[8]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver, where it can be extensively metabolized by enzymes before reaching systemic circulation.[7]

  • Gastrointestinal (GI) Instability: The pH and enzymatic conditions in the GI tract can degrade 3-FQA.[9][10]

  • Efflux Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.[8]

  • Aqueous Solubility: The solubility of the compound can affect its dissolution rate in the GI tract, which is a prerequisite for absorption.[9][11]

Q3: What are the main metabolic pathways for 3-FQA in vivo?

A3: Hydroxycinnamic acids like 3-FQA undergo extensive metabolism.[5] Upon ingestion, 3-FQA can be hydrolyzed to release ferulic acid and quinic acid. Ferulic acid is then rapidly absorbed and undergoes conjugation reactions, primarily glucuronidation and sulfation, mainly in the liver.[12] The resulting metabolites, such as ferulic acid glucuronide and ferulic acid sulfate, are the primary forms detected in plasma.[5]

Q4: What are the most common strategies being explored to enhance 3-FQA bioavailability?

A4: The primary strategies focus on protecting the molecule from degradation and improving its absorption characteristics.[13] Nanoformulations are a leading approach, where 3-FQA is encapsulated within nanocarriers.[4][14] Common types include:

  • Lipid-Based Nanoparticles: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and protect the drug from enzymatic degradation.[4][]

  • Polymeric Nanoparticles: Using polymers like PLGA to create nanoparticles can provide controlled and sustained release.[]

  • Other Approaches: The development of prodrugs and co-administration with absorption enhancers are also viable strategies being investigated for similar compounds.[16]

Troubleshooting Guides

Problem 1: Very low or undetectable plasma concentrations of 3-FQA in a pharmacokinetic study.

Possible CauseTroubleshooting Steps & Solutions
Rapid Metabolism 3-FQA is rapidly metabolized into ferulic acid and its conjugates.[5] Your analytical method should be optimized to detect not just the parent compound, but also its major metabolites (e.g., ferulic acid glucuronide, ferulic acid sulfate).
Insufficient Dose The administered dose may be too low to achieve detectable plasma levels. Review literature for typical dosage ranges for similar phenolic compounds and consider performing a dose-ranging study.
Poor Absorption The inherent low permeability and potential efflux of 3-FQA limit its absorption.[8] This is the core issue to be addressed. Solution: Employ a bioavailability enhancement strategy. Encapsulate 3-FQA in a nanoformulation (e.g., liposomes, NLCs) to improve its solubility, protect it from degradation, and facilitate transport across the intestinal mucosa.[11][17]
Analytical Method Sensitivity The limit of detection (LOD) of your analytical method (e.g., LC-MS/MS) may be too high. Validate your method to ensure it has sufficient sensitivity for the expected low concentrations.

Problem 2: High inter-individual variability in plasma concentration data.

Possible CauseTroubleshooting Steps & Solutions
Physiological Differences Animal-to-animal variations in gastric emptying time, intestinal pH, and metabolic enzyme activity can significantly impact absorption.[10][13] Solution: Standardize experimental conditions as much as possible. Fast animals overnight (while providing water) to normalize GI conditions. Ensure the animal strain, age, and sex are consistent across all study groups.[18]
Inconsistent Dosing Inaccurate or inconsistent administration of the oral gavage can lead to variability. Solution: Ensure all personnel are properly trained in oral gavage techniques. Use precise, calibrated equipment. For suspension formulations, ensure they are thoroughly mixed before each administration to prevent settling.
Food Effects The presence of food can significantly alter drug absorption and bioavailability.[7] Solution: Conduct studies in fasted animals to eliminate the variable effect of food. If investigating food effects is part of the study, ensure the diet and feeding times are strictly controlled.

Problem 3: Difficulty preparing a stable and effective 3-FQA formulation.

Possible CauseTroubleshooting Steps & Solutions
Poor Solubility 3-FQA may have limited solubility in common pharmaceutical solvents, making formulation difficult.[9] Solution: Explore nanoformulation approaches. Encapsulating 3-FQA in lipid or polymeric nanoparticles can overcome solubility issues by dispersing the drug at a molecular level within the carrier.[17] Techniques like using Deep Eutectic Solvents (DESs) have also been explored to enhance the solubility of related compounds like ferulic acid.[19]
Formulation Instability Nanoparticle formulations can be prone to aggregation or drug leakage over time. Solution: Optimize formulation parameters such as lipid/polymer composition, surfactant concentration, and surface charge (zeta potential). Conduct stability studies at different temperatures and time points to assess particle size, polydispersity index (PDI), and encapsulation efficiency.
Low Encapsulation Efficiency A significant portion of the 3-FQA may not be successfully encapsulated into the nanocarrier. Solution: Modify the formulation and process parameters. For liposomes, adjust the drug-to-lipid ratio. For polymeric nanoparticles, experiment with different solvent evaporation rates or nanoprecipitation techniques.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of 3-FQA Following Oral Administration in Rats (50 mg/kg dose)

This table provides a hypothetical comparison based on the expected outcomes of using a nanoformulation to enhance bioavailability, as described in the literature for poorly soluble compounds.[]

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
3-FQA Suspension (Control) 125 ± 281.5450 ± 95100%
3-FQA Nanoformulation 550 ± 753.02100 ± 260467%

Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for evaluating the oral bioavailability of a 3-FQA formulation.[18][20]

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week before the experiment, with free access to standard chow and water.

  • Grouping and Fasting: Divide animals into groups (e.g., Control: 3-FQA suspension; Test: 3-FQA nanoformulation). Fast the animals for 12 hours prior to dosing, with water ad libitum.

  • Administration: Administer the respective formulations via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the supernatant for concentrations of 3-FQA and its major metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Protocol 2: Preparation of 3-FQA Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Mixture Preparation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) and 3-FQA in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

  • Purification: Remove the unencapsulated (free) 3-FQA from the liposome (B1194612) suspension by centrifugation or dialysis.

  • Characterization: Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Bioavailability Assessment cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization C Oral Administration A->C B Formulation Preparation (Control vs. Test) B->C D Timed Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G PK Parameter Calculation F->G H Bioavailability Comparison G->H

Caption: A typical experimental workflow for assessing the in vivo bioavailability of a novel 3-FQA formulation.

Caption: Relationship between causes of low 3-FQA bioavailability and corresponding enhancement strategies.

signaling_pathway Potential Anti-inflammatory Action of 3-FQA LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB p-IκBα (Degradation) IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB->Genes FQA This compound (3-FQA) FQA->IKK

References

Troubleshooting low yield in the synthesis of 3-O-Feruloylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-O-Feruloylquinic acid, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the synthesis of this compound?

A1: Low yields in the synthesis of this compound can often be attributed to a combination of factors inherent to the molecular structures of the reactants. Key challenges include:

  • Need for Protecting Groups: Quinic acid possesses multiple hydroxyl groups that can compete for reaction with ferulic acid, necessitating a multi-step process of protection and deprotection, which can lead to product loss at each stage.

  • Side Reactions: The reactants and the product are susceptible to various side reactions under both acidic and basic conditions. These can include transesterification, isomerization, and cleavage of the ester bond.[1]

  • Incomplete Reactions: Suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate catalyst, can lead to incomplete conversion of the starting materials.

  • Purification Losses: The purification of this compound can be challenging due to its polarity and the presence of structurally similar byproducts, leading to significant loss of the final product during chromatographic separation or recrystallization.

Q2: What are common side reactions to be aware of during the synthesis?

A2: The most prevalent side reactions include:

  • Isomerization: Migration of the feruloyl group to other hydroxyl positions on the quinic acid ring can occur, leading to the formation of 4-O-Feruloylquinic acid and 5-O-Feruloylquinic acid.

  • Transesterification: If an alcohol is used as a solvent or is present as an impurity, it can react with the activated ferulic acid or the product itself, leading to the formation of undesired alkyl ferulates.

  • Decomposition: Both ferulic acid and quinic acid derivatives can be sensitive to harsh reaction conditions, such as strong acids or bases and high temperatures, which can lead to decomposition and the formation of complex, often colored, impurities.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting materials, the protected intermediate, and the final product. Staining with a UV lamp and/or a potassium permanganate (B83412) solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the key considerations for the purification of this compound?

A4: Purification typically involves column chromatography on silica (B1680970) gel. It is crucial to select an appropriate solvent system to separate the desired 3-O-isomer from other isomers and byproducts. Following chromatography, recrystallization from a suitable solvent can be used to obtain the final product in high purity.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to low yields in the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low yield of protected intermediate Incomplete reaction during the protection of quinic acid.- Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Use an appropriate excess of the protecting group reagent.
Loss of product during work-up and purification.- Perform extractions with care to avoid emulsion formation.- Use a minimal amount of solvent for recrystallization to maximize recovery.
Low yield in the esterification step Inefficient activation of ferulic acid.- Use a freshly opened or purified coupling agent (e.g., oxalyl chloride or a carbodiimide).- Ensure anhydrous reaction conditions.
Steric hindrance.- Consider using a less sterically hindered protecting group on the quinic acid if possible.
Suboptimal reaction conditions.- Optimize the reaction temperature; some esterifications require low temperatures to minimize side reactions.[1]- Vary the solvent and the base (e.g., pyridine (B92270), DMAP) to find the optimal combination.[1]
Low yield in the deprotection step Incomplete removal of protecting groups.- Increase the reaction time or the concentration of the deprotecting agent (e.g., HCl).- Gently warm the reaction mixture if the starting material is stable under these conditions.
Degradation of the product during deprotection.- Use milder deprotection conditions if possible.- Carefully neutralize the reaction mixture upon completion to avoid prolonged exposure to harsh conditions.
Final product is impure Presence of isomeric byproducts.- Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase.- Consider preparative HPLC for difficult separations.
Residual starting materials or reagents.- Ensure complete reaction by monitoring with TLC.- Thoroughly wash the crude product to remove any water-soluble impurities.

Data Presentation

The following table provides a summary of reported yields for the key steps in a representative synthesis of this compound. This data is intended to serve as a benchmark for your own experiments.

Step Reaction Reagents Yield (%) Reference
1Protection of Quinic Acid2,2-dimethoxypropane (B42991), p-toluenesulfonic acid~76[1]
2EsterificationProtected quinic acid, activated ferulic acid, DMAP, pyridine~64[1]
3Deprotection1 M aqueous HCl in THF~67[1]
Overall - - ~33 [1]

Experimental Protocols

Synthesis of this compound via Protection-Esterification-Deprotection

This protocol is based on a reported synthesis and may require optimization for your specific laboratory conditions.

Step 1: Protection of Quinic Acid

  • To a solution of (-)-quinic acid in a suitable solvent (e.g., ethyl acetate), add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Step 2: Esterification with Activated Ferulic Acid

  • Prepare 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride from ferulic acid by reacting it with a suitable acetylating agent followed by treatment with a chlorinating agent like oxalyl chloride.

  • Dissolve the protected quinic acid from Step 1 in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add 4-(dimethylamino)pyridine (DMAP) and pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add the 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride.

  • Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to Yield this compound

  • Dissolve the protected ester from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by column chromatography and/or recrystallization to obtain pure this compound.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 (-)-Quinic Acid step1 Step 1: Protection of Quinic Acid start1->step1 start2 Ferulic Acid step2 Step 2: Esterification start2->step2 step1->step2 step3 Step 3: Deprotection step2->step3 purify Column Chromatography / Recrystallization step3->purify product This compound purify->product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_conditions Optimize Temp, Time, Reagents check_conditions->optimize_conditions Suboptimal optimize_workup Modify Extraction/Purification check_workup->optimize_workup Inefficient

References

Technical Support Center: Minimizing Isomerization of 3-O-Feruloylquinic Acid During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of 3-O-Feruloylquinic acid (3-FQA) during extraction processes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides actionable troubleshooting steps.

Issue Possible Cause Troubleshooting Steps
Low yield of 3-FQA and high abundance of its isomers (4-FQA, 5-FQA). Isomerization during extraction. 1. Check Extraction Temperature: High temperatures accelerate isomerization. Maintain extraction temperatures below 50°C, ideally between 25-40°C. 2. Verify pH of Extraction Solvent: Neutral to alkaline pH significantly promotes isomerization. Ensure your extraction solvent is acidic, ideally between pH 3-5. This can be achieved by adding a small amount of an acid like formic acid or acetic acid. 3. Protect from Light: Exposure to UV and even ambient light can induce isomerization. Conduct the extraction in amber glassware or cover your glassware with aluminum foil. 4. Optimize Solvent Composition: High water content in organic solvents can facilitate acyl migration. If using aqueous-organic mixtures, consider using a higher proportion of the organic solvent (e.g., 70-80% methanol (B129727) or ethanol).
Degradation of 3-FQA (loss of total FQA content). Harsh extraction conditions. 1. Reduce Extraction Time: Prolonged extraction times, even at moderate temperatures, can lead to degradation. Aim for the shortest extraction time that provides a reasonable yield. 2. Avoid Strong Acids or Bases: While acidic conditions are preferred, strong acids can cause hydrolysis of the ester bond. Use weak organic acids to adjust the pH. 3. Use of Antioxidants: The addition of antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) to the extraction solvent can help prevent oxidative degradation of phenolic compounds.
Inconsistent results between batches. Variability in experimental conditions. 1. Standardize All Parameters: Ensure that temperature, pH, solvent composition, extraction time, and light exposure are consistent for every extraction. 2. Sample Preparation: Ensure the plant material is consistently prepared (e.g., particle size) to allow for uniform extraction. 3. Calibrate Instruments: Regularly calibrate pH meters, thermometers, and other equipment to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is isomerization of this compound?

A1: Isomerization is a chemical process where the feruloyl group, which is attached to the 3-position of the quinic acid backbone in this compound (3-FQA), migrates to other positions, primarily the 4- and 5-positions, forming 4-O-Feruloylquinic acid (4-FQA) and 5-O-Feruloylquinic acid (5-FQA). This process does not change the chemical formula but alters the structure and potentially the biological activity of the molecule.

Q2: What are the main factors that cause isomerization of 3-FQA during extraction?

A2: The primary factors that promote the isomerization of 3-FQA and other chlorogenic acids are:

  • Temperature: Elevated temperatures significantly increase the rate of isomerization.[1][2]

  • pH: Neutral and especially alkaline conditions (pH > 7) dramatically accelerate isomerization. Acidic conditions (pH < 5) help to stabilize the molecule.[3][4][5]

  • Light: Exposure to light, particularly UV radiation, can induce isomerization.

  • Solvent: The type of solvent and the presence of water can influence the rate of acyl migration.[3]

Q3: How can I store my extracts to prevent further isomerization of 3-FQA?

A3: To ensure the stability of your extracts, they should be stored at low temperatures, ideally at -20°C or -80°C. They should be stored in amber vials to protect them from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to keep the extracts in a slightly acidic solution.

Q4: Is there an ideal solvent for extracting 3-FQA with minimal isomerization?

A4: A mixture of methanol or ethanol (B145695) and water is commonly used for extracting phenolic compounds. To minimize isomerization, it is recommended to use a slightly acidified solvent mixture (e.g., with 0.1% formic acid to maintain a pH between 3 and 5) and a higher proportion of the organic solvent (e.g., 70-80%). Natural deep eutectic solvents (NADES) have also shown promise in enhancing the stability of chlorogenic acids during extraction.[6]

Q5: Can I reverse the isomerization of 3-FQA?

A5: While the isomerization is a reversible process to some extent, achieving a complete reversal to 3-FQA is challenging and not practical in a standard laboratory setting. The focus should be on preventing the isomerization from occurring in the first place.

Data Presentation

The following tables summarize the impact of pH and temperature on the stability of caffeoylquinic acids (CQA), which serve as a reliable proxy for the behavior of feruloylquinic acids due to their structural similarity.

Table 1: Effect of pH on the Isomerization of 3-O-Caffeoylquinic Acid (3-CQA) at Room Temperature

pH% 3-CQA Remaining after 3 hours% 4-CQA Formed after 3 hours% 5-CQA Formed after 3 hours
4.69~100%Not DetectedNot Detected
7.06~80%~15%~5%
7.96~60%~25%~15%
9.22~20%~40%~20%

Data adapted from stability studies on 3-O-caffeoylquinic acid, which is expected to show similar isomerization behavior to this compound. The data indicates that acidic pH is crucial for stability.[3][5]

Table 2: Effect of Temperature on the Degradation of Chlorogenic Acids in an Aqueous Solution

Temperature (°C)Half-life (t½) of 5-CQA (minutes)
8045.69
10020.35
1208.50

Data adapted from thermal degradation studies of 5-O-caffeoylquinic acid (5-CQA). Higher temperatures drastically reduce the stability of chlorogenic acids.[7]

Experimental Protocols

Protocol 1: Recommended Procedure for Extraction of this compound with Minimized Isomerization

This protocol is designed for the extraction of 3-FQA from plant materials such as Yerba Mate or coffee beans, with a focus on minimizing isomerization.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: 80% Methanol (HPLC grade) in water, acidified with 0.1% formic acid (v/v)

  • Amber glass flasks or flasks covered in aluminum foil

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • Sample Preparation: Weigh 1 gram of the dried, powdered plant material into a 50 mL amber Erlenmeyer flask.

  • Extraction: a. Add 20 mL of the pre-chilled (4°C) acidified 80% methanol extraction solvent to the flask. b. Place the flask in an ultrasonic bath filled with cold water and sonicate for 30 minutes. Maintain the water bath temperature below 25°C. Alternatively, use a shaker at room temperature for 1 hour. c. All steps should be performed away from direct light.

  • Separation: a. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes at 4°C. b. Carefully decant the supernatant into a clean amber flask.

  • Re-extraction (Optional but Recommended): To improve yield, add another 20 mL of the extraction solvent to the plant material pellet, vortex, and repeat the extraction and centrifugation steps. Combine the supernatants.

  • Solvent Evaporation: a. Concentrate the combined supernatant using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C. b. Evaporate the solvent until a concentrated aqueous extract remains.

  • Sample Storage: a. Reconstitute the extract in a small, known volume of acidified water (pH 3-4). b. Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial. c. Store the sample at -20°C or below until analysis.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Isomers

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of 3-FQA, 4-FQA, and 5-FQA.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Standards: this compound, 4-O-Feruloylquinic acid, and 5-O-Feruloylquinic acid

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 70 30
    25 70 30
    30 90 10

    | 35 | 90 | 10 |

Procedure:

  • Standard Preparation: Prepare a stock solution of each FQA isomer standard in methanol. From the stock solutions, prepare a series of calibration standards of known concentrations.

  • Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.

  • Quantification: Identify the peaks for 3-FQA, 4-FQA, and 5-FQA based on the retention times of the standards. Construct a calibration curve for each isomer by plotting the peak area against the concentration. Use the regression equation from the calibration curve to calculate the concentration of each isomer in the sample extracts.

Mandatory Visualizations

Isomerization_Pathway cluster_FQA_Isomers Feruloylquinic Acid Isomers cluster_Factors Influencing Factors FQA_3 This compound FQA_4 4-O-Feruloylquinic Acid FQA_3->FQA_4 Isomerization FQA_4->FQA_3 Isomerization FQA_5 5-O-Feruloylquinic Acid FQA_4->FQA_5 Isomerization FQA_5->FQA_4 Isomerization Heat High Temperature Heat->FQA_3 Heat->FQA_4 Heat->FQA_5 pH Alkaline pH pH->FQA_3 pH->FQA_4 pH->FQA_5 Light Light Exposure Light->FQA_3 Light->FQA_4 Light->FQA_5

Caption: Isomerization pathway of this compound and influencing factors.

Extraction_Workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (Acidified Solvent, Low Temp, Dark) prep->extraction separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation concentration Solvent Removal (Rotary Evaporation < 40°C) separation->concentration analysis HPLC Analysis concentration->analysis storage Storage (-20°C, Amber Vials) concentration->storage end End: Quantified Data analysis->end storage->analysis

Caption: Recommended workflow for minimizing 3-FQA isomerization during extraction.

Troubleshooting_Logic start Low 3-FQA Yield / High Isomers? check_temp Is Extraction Temp > 40°C? start->check_temp Yes reduce_temp Action: Reduce Temperature check_temp->reduce_temp Yes check_ph Is Solvent pH > 5? check_temp->check_ph No reduce_temp->check_ph acidify_solvent Action: Acidify Solvent (e.g., 0.1% Formic Acid) check_ph->acidify_solvent Yes check_light Is Sample Exposed to Light? check_ph->check_light No acidify_solvent->check_light protect_light Action: Use Amber Glassware or Cover with Foil check_light->protect_light Yes re_extract Re-run Extraction with Optimized Conditions check_light->re_extract No protect_light->re_extract

Caption: Troubleshooting workflow for low 3-FQA yield due to isomerization.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 3-O-Feruloylquinic Acid and 5-O-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, phenolic compounds derived from natural sources are of paramount interest. This guide provides a detailed comparison of the antioxidant activities of two prominent phenolic acids: 3-O-Feruloylquinic acid and 5-O-caffeoylquinic acid (also known as chlorogenic acid). This objective analysis, supported by experimental and computational data, is intended for researchers, scientists, and professionals in drug development.

At a Glance: Key Differences

FeatureThis compound5-O-Caffeoylquinic Acid
Synonyms 3-FQAChlorogenic acid (CGA), 5-CQA
Core Structure Quinic acid esterified with ferulic acidQuinic acid esterified with caffeic acid
Key Functional Group Difference Ferulic acid moiety has a methoxy (B1213986) group on the aromatic ring.Caffeic acid moiety has two hydroxyl groups (a catechol group) on the aromatic ring.
Relative Antioxidant Activity Generally considered to have lower antioxidant activity.Generally considered to have higher antioxidant activity.[1][2][3]

Quantitative Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

Table 1: Comparison of IC50 Values for Antioxidant Activity

CompoundAssayIC50 (µg/mL)Source
This compoundDPPH60[4]
This compoundABTS17[4]
5-O-Caffeoylquinic acidDPPH~13.2-13.8[5]
5-O-Caffeoylquinic acidABTS~87.5-91.5[5]
Caffeic Acid (for reference)DPPH6.34[6]
Caffeic Acid (for reference)ABTS1.59[7]
Ferulic Acid (for reference)DPPH> Caffeic Acid[8]

Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions.

A computational study directly comparing 5-O-caffeoylquinic acid (5-CQA) and its feruloylquinic acid analog (5-FQA) found that 5-CQA possesses a higher antioxidant potential.[1][2][3] This is attributed to the catechol group (two adjacent hydroxyl groups) in the caffeic acid moiety of 5-CQA, which is more effective at donating hydrogen atoms to neutralize free radicals than the single hydroxyl group and the methoxy group in the ferulic acid portion of feruloylquinic acids.[1][2] Studies on caffeoylquinic acid isomers have also indicated that the position of the caffeoyl group on the quinic acid (e.g., 3-O vs. 5-O) does not significantly impact the overall antioxidant activity.[5][9][10] Therefore, it can be inferred that 5-O-caffeoylquinic acid is a more potent antioxidant than this compound.

Experimental Protocols

The following are generalized methodologies for the common antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, exhibiting a deep violet color.

  • Various concentrations of the test compound (this compound or 5-O-caffeoylquinic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The resulting solution has a blue-green color.

  • The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at a specific wavelength (e.g., 734 nm).

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Mechanistic Insights and Signaling Pathways

The antioxidant activity of phenolic compounds like this compound and 5-O-caffeoylquinic acid is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, a mechanism known as Hydrogen Atom Transfer (HAT). Another possible mechanism is Single Electron Transfer (SET).[1][2]

These compounds may also exert their antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2 signaling pathway.

G cluster_0 Normal Conditions cluster_1 Oxidative Stress / Presence of Antioxidant Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds and sequesters in cytoplasm Ub Ubiquitination Nrf2_c->Ub Proteasome Proteasomal Degradation Ub->Proteasome ROS Oxidative Stress (ROS) Keap1_m Keap1 (Conformational Change) ROS->Keap1_m Antioxidant This compound or 5-O-Caffeoylquinic Acid Antioxidant->Keap1_m May modulate Nrf2_n Nrf2 Keap1_m->Nrf2_n Nrf2 Release and Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Figure 1: The Keap1-Nrf2 Antioxidant Response Pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidant compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes. Dicaffeoylquinic acids, which are structurally related to 5-O-caffeoylquinic acid, have been shown to activate the Nrf2 signaling pathway.[4]

Conclusion

Based on available computational and experimental data, 5-O-caffeoylquinic acid exhibits superior antioxidant activity compared to this compound . This is primarily due to the presence of the catechol moiety in its structure, which is highly effective at scavenging free radicals. While both compounds can contribute to cellular antioxidant defense, 5-O-caffeoylquinic acid (chlorogenic acid) appears to be the more potent direct antioxidant. Further head-to-head experimental studies under standardized conditions would be beneficial to provide a more definitive quantitative comparison.

References

A Comparative Analysis of Feruloylquinic Acid Isomers' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Feruloylquinic acids (FQAs) are a class of phenolic compounds found in various plant-based foods and beverages, notably coffee. As esters of ferulic acid and quinic acid, they exist in several isomeric forms, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These isomers exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic effects. This guide provides a comparative analysis of the bioactivity of these FQA isomers, supported by available experimental data, to aid in research and drug development.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of FQA isomers. It is important to note that direct comparative studies for all bioactivities across all isomers are limited.

Antioxidant Activity

The antioxidant capacity of FQA isomers is a key aspect of their bioactivity, contributing to their protective effects against oxidative stress-related diseases.

IsomerAssayIC50/EC50Reference CompoundNotes
3-FQA DPPH Radical Scavenging0.06 mg/mL-Demonstrates potent free radical scavenging activity.[1]
ABTS Radical Scavenging0.017 mg/mL-Shows very strong radical cation scavenging ability.[1]
Hydroxyl Radical Scavenging0.49 mg/mL-Effective in scavenging highly reactive hydroxyl radicals.[1]
5-FQA Hydroperoxyl Radical Scavenging (Computational)Less potent than 5-Caffeoylquinic acid (5-CQA)5-CQAA computational study suggests the catechol moiety in 5-CQA leads to greater antioxidant activity.[2]
Anti-inflammatory Activity

FQAs have been shown to modulate inflammatory pathways, suggesting their potential in managing inflammatory conditions.

IsomerModel/AssayEffectConcentrationNotes
3-FQA LPS-stimulated RAW 264.7 macrophagesInhibition of NO release1-400 µg/mLSuppresses the production of the inflammatory mediator nitric oxide.[1]
LPS-stimulated RAW 264.7 macrophagesInhibition of IL-1β, IL-6, iNOS, COX-2, and NF-κB mRNA expression1-400 µg/mLDownregulates the expression of key pro-inflammatory genes.[1]
5-FQA GeneralPossesses anti-inflammatory properties-General anti-inflammatory effects have been reported.[2]
Enzyme Inhibitory Activity

The ability of FQAs to inhibit specific enzymes is relevant to their therapeutic potential in various diseases.

Isomer/Parent CompoundEnzymeIC50Inhibition TypeNotes
5-FQA Xanthine Oxidase (Computational)Good affinity-In silico studies suggest potent inhibition, comparable to quercetin.[2]
Ferulic Acid α-Amylase0.622 mg/mLMixedFerulic acid, the parent compound of FQAs, inhibits this key carbohydrate-digesting enzyme.[3]
α-Glucosidase0.866 mg/mLNon-competitiveInhibition of this enzyme can help manage postprandial hyperglycemia.[3]
Neuroprotective Activity

FQAs and their parent compound, ferulic acid, have demonstrated protective effects on neuronal cells, indicating their potential in neurodegenerative disease research.

| Isomer/Parent Compound | Model/Assay | Effect | Notes | | :--- | :--- | :--- | | 5-FQA | General | May help prevent cognitive decline | Has been shown to have neuroprotective effects.[2] | | Ferulic Acid | Hypoxia-stressed PC12 cells | Increased cell viability, scavenged free radicals, attenuated apoptosis | Protects neuronal cells from hypoxia-induced damage.[4] | | | Cerebral Ischemia/Reperfusion (in vivo & in vitro) | Attenuated memory impairment, reduced neuronal apoptosis and oxidative stress | Demonstrates neuroprotective effects in stroke models.[5] |

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 1 mM). Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the FQA isomer in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure :

    • Add a specific volume of the FQA isomer dilution to a cuvette or microplate well.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

  • Animals : Use rats or mice of a specific strain and weight range. Acclimatize the animals to the laboratory conditions before the experiment.

  • Test Substance Administration : Administer the FQA isomer orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation : After a specific period following the test substance administration (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema : Measure the paw volume or thickness using a plethysmometer or calipers at specified time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation : The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.

Signaling Pathways and Mechanisms

The bioactive effects of feruloylquinic acid isomers are mediated through their interaction with various cellular signaling pathways.

Antioxidant Response via Nrf2 Signaling

Feruloylquinic acids, as phenolic antioxidants, are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation FQA Feruloylquinic Acid FQA->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Degradation) Keap1_Nrf2->Keap1 releases Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes translation Nrf2_n->ARE binds to

Caption: Nrf2 signaling pathway activation by feruloylquinic acids.

Neuroprotection via MAPK Signaling Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating neuronal cell survival and apoptosis. Ferulic acid has been shown to exert neuroprotective effects by modulating these pathways, particularly by inhibiting the phosphorylation of p38 MAPK, which is often associated with apoptotic signaling in response to stress signals like hypoxia.

MAPK_Signaling_Pathway Stress Cellular Stress (e.g., Hypoxia, Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK activates FQA Feruloylquinic Acid MAPK p38 MAPK FQA->MAPK inhibits phosphorylation Survival Cell Survival FQA->Survival promotes MAPKK MAPKK (p38) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Apoptosis Apoptosis MAPK->Apoptosis promotes

Caption: Modulation of the p38 MAPK pathway by feruloylquinic acids.

References

Comparative Analysis of 3-O-Feruloylquinic Acid's In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 3-O-Feruloylquinic acid, a phenolic compound found in various plants.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its performance against common alternatives, supported by experimental data from relevant animal models.

Overview of this compound

This compound (3-FQA) is a derivative of quinic acid and ferulic acid.[1] Ferulic acid (FA) itself is a well-documented anti-inflammatory agent.[3][4] Research suggests that 3-FQA exhibits both antioxidant and anti-inflammatory properties.[1] In vitro studies have shown its capability to inhibit the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), primarily through the suppression of the NF-κB signaling pathway.[1] This guide focuses on the validation of these effects in vivo, comparing its performance with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Data Presentation: In Vivo Anti-Inflammatory Models

The anti-inflammatory potential of this compound and its parent compound, ferulic acid, has been evaluated using established in vivo models. The following tables summarize the quantitative data from these studies, primarily focusing on the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced inflammation model.

Carrageenan-Induced Paw Edema Model

This model is a standard for evaluating acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw volume.

Table 1: Comparison of Anti-edematous Effects in Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference CompoundReference Inhibition (%)
Ferulic Acid1006 hours28.0%Indomethacin (10 mg/kg)65.7% (at 3 hours)[5]
Ferulic Acid2006 hours37.5%Indomethacin (10 mg/kg)65.7% (at 3 hours)[5]
Caffeoylquinic Acid Derivative (Compound 3)503 hours88% of Indomethacin's activityIndomethacin (10 mg/kg)100% (Reference)

Note: Data for Ferulic Acid is used as a proxy due to the limited direct in vivo data for this compound. Caffeoylquinic acids are structurally related compounds.[2][6]

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of gram-negative bacteria, is used to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.

Table 2: Effect on Pro-Inflammatory Cytokines in LPS-Induced Inflammation in Mice

Treatment GroupDose (mg/kg)Cytokine MeasuredReduction vs. LPS ControlReference Compound
Ferulic Acid20, 40, 80IL-1βSignificant, dose-dependentDexamethasone (2 mg/kg)
Ferulic Acid20, 40, 80IL-6Significant, dose-dependentDexamethasone (2 mg/kg)
Ferulic Acid20, 40, 80TNF-αSignificant, dose-dependentDexamethasone (2 mg/kg)
Ferulic Acid20, 40, 80Nitric Oxide (NO)Significant, dose-dependentDexamethasone (2 mg/kg)

Note: This table summarizes findings that Ferulic Acid significantly reduces pro-inflammatory cytokine levels.[7][8] The studies demonstrate a clear dose-dependent anti-inflammatory effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Carrageenan-Induced Paw Edema Protocol
  • Animals: Wistar rats or Swiss albino mice (150-200g) are typically used.[9]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, reference (e.g., Indomethacin), and test groups (this compound at various doses).

  • Administration: The test compound or reference drug is administered, usually intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.[5][10]

  • Inflammation Induction: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.[10]

  • Measurement: The paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[5][10]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Protocol
  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Grouping and Administration: Similar to the paw edema model, animals are grouped and pre-treated with the test compound or a vehicle control.

  • Inflammation Induction: Mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg body weight) to induce a systemic inflammatory response.

  • Sample Collection: After a specific period (e.g., 2-6 hours), blood samples are collected via cardiac puncture to obtain serum. Tissues such as the liver, lung, and spleen may also be harvested.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators (NO, PGE2) in the serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][11]

  • Gene Expression Analysis: Tissue samples can be used to analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2) via quantitative real-time PCR (qRT-PCR).[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of phenolic compounds like this compound are often mediated through the modulation of key intracellular signaling cascades. The NF-κB and MAPK pathways are critical regulators of the inflammatory response.[3][12]

experimental_workflow cluster_prep Animal Preparation cluster_induction Inflammation Induction cluster_analysis Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Administration Administration Grouping->Administration Carrageenan Carrageenan Injection (Paw Edema) Administration->Carrageenan LPS LPS Injection (Systemic) Administration->LPS Measurement Paw Volume Measurement Carrageenan->Measurement Sampling Blood/Tissue Sampling LPS->Sampling Biochemical ELISA (Cytokines) qRT-PCR (mRNA) Sampling->Biochemical

Caption: Workflow for in vivo anti-inflammatory validation.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases FQA This compound FQA->IKK Inhibits FQA->NFkB Inhibits Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Stimuli LPS / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates FQA This compound FQA->MAPKK Inhibits Genes Inflammatory Gene Expression AP1->Genes Induces

References

A Comparative Guide to the Quantification of 3-O-Feruloylquinic Acid: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. 3-O-Feruloylquinic acid, a prominent member of the chlorogenic acid family with significant antioxidant and anti-inflammatory properties, is no exception. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful analytical techniques employed for the quantification of such phytochemicals. This guide provides an objective comparison of HPLC and quantitative NMR (qNMR) for the determination of this compound, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes typical performance metrics for the quantification of this compound and structurally related phenolic compounds by HPLC and qNMR. It is important to note that these values are compiled from various studies and do not represent a direct head-to-head comparison within a single experiment.

ParameterHPLC-DADqNMR
**Linearity (R²) **>0.999[1][2]>0.99[3]
Limit of Detection (LOD) 0.02 - 0.07 µg/mL[4]~0.26 mg (absolute)
Limit of Quantification (LOQ) 0.07 - 0.22 µg/mL~2.59 mg (absolute)[5]
Accuracy (Recovery %) 95.6 - 107.7%[4]98.3 - 101.1%[3]
Precision (RSD %) < 2.5%[4]< 2.7%[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

This protocol outlines a general method for the quantification of this compound using HPLC-DAD.

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase and an organic solvent. For example:

    • Solvent A: 0.1% phosphoric acid in water.[4]

    • Solvent B: Acetonitrile.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound, which is around 325 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound of known purity is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Sample Solution: The sample containing this compound is extracted with an appropriate solvent (e.g., methanol (B129727) or ethanol), filtered through a 0.45 µm syringe filter, and diluted if necessary to fall within the linear range of the calibration curve.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes a general approach for the quantification of this compound using ¹H-qNMR.

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Methanol-d4, DMSO-d6).

  • Internal Standard (IS): A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or similar).

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

  • Number of Scans (ns): Sufficient scans to achieve an adequate signal-to-noise ratio (S/N > 150 for accurate integration).[3]

  • Temperature: A constant and accurately controlled temperature.

3. Standard and Sample Preparation:

  • An accurately weighed amount of the sample and the internal standard are dissolved in a precise volume of the deuterated solvent in an NMR tube.

4. Quantification:

  • The ¹H-NMR spectrum is recorded and carefully processed (phasing and baseline correction).

  • The integrals of a well-resolved signal of this compound and a signal of the internal standard are determined.

  • The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Visualizations

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample Sample containing This compound Extraction Extraction Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC NMR qNMR Analysis Filtration->NMR HPLC_Data HPLC Quantification HPLC->HPLC_Data NMR_Data qNMR Quantification NMR->NMR_Data Comparison Comparison of Results HPLC_Data->Comparison NMR_Data->Comparison

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Feruloylquinic_Acid_Structure cluster_quinic Quinic Acid Moiety cluster_feruloyl Feruloyl Moiety C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 OH3 O C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 C6 C6 C5->C6 OH5 OH C5->OH5 C6->C1 C7 C=O OH3->C7 Ester Linkage C8 CH C7->C8 C9 CH C8->C9 Aryl Aromatic Ring C9->Aryl OH_Aryl OH Aryl->OH_Aryl OCH3_Aryl OCH3 Aryl->OCH3_Aryl

Caption: Chemical structure of this compound.

Concluding Remarks

Both HPLC and qNMR are powerful and reliable techniques for the quantification of this compound. HPLC-DAD offers excellent sensitivity, making it ideal for detecting and quantifying low concentrations of the analyte. It is a well-established and widely available technique in most analytical laboratories.

The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis, including the expected concentration of the analyte, the availability of reference standards, the desired level of accuracy, and the instrumentation available. For routine quality control and analysis of a large number of samples, a validated HPLC method may be more practical. For primary quantification, purity assessment, and when a certified reference standard is unavailable, qNMR is an invaluable tool. Cross-validation of results obtained from both techniques can provide the highest level of confidence in the quantification of this compound.

References

Synergistic Antioxidant Potential: A Comparative Analysis of 3-O-Feruloylquinic Acid with Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent antioxidant formulations often leads to the investigation of synergistic interactions between different phenolic compounds. 3-O-Feruloylquinic acid, a prominent hydroxycinnamic acid found in various plant sources, is known for its antioxidant properties. This guide provides a comparative analysis of the potential synergistic antioxidant effects when this compound is combined with other phenolic compounds. While direct experimental data on the synergistic effects of this compound is limited, this guide presents illustrative data from studies on closely related compounds, such as chlorogenic acid, to provide insights into potential synergistic interactions.

Comparative Analysis of Synergistic Antioxidant Activity

The following table summarizes the synergistic antioxidant effects observed in combinations of phenolic compounds, including chlorogenic acid (a structural isomer of this compound), with other phenols. The data is derived from a study by Hajimehdipoor et al. (2014), which utilized the Ferric Reducing Antioxidant Power (FRAP) assay to evaluate antioxidant activity.[1] Synergy is indicated when the observed antioxidant effect of the mixture is greater than the sum of the individual effects of its components.

Phenolic Combination (Binary)Molar RatioAssayObserved FRAP Value (µM Fe²⁺) ± SDTheoretical FRAP Value (µM Fe²⁺) ± SDSynergy/Antagonism (%)
Chlorogenic Acid + Caffeic Acid1:1FRAP2137.0 ± 50.01790.0 ± 34.2+19.4
Chlorogenic Acid + Gallic Acid1:1FRAP2316.0 ± 110.02000.0 ± 23.4+15.8
Chlorogenic Acid + Quercetin (B1663063)1:1FRAP2933.0 ± 120.02580.0 ± 23.4+13.7
Gallic Acid + Caffeic Acid1:1FRAP3376.0 ± 60.01420.0 ± 23.4+137.8

Data adapted from Hajimehdipoor H., Shahrestani R., Shekarchi M. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy, 1(3), 35-40.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound and other phenols) and their mixtures in methanol at various concentrations.

  • Reaction: Add 100 µL of the sample solution to 1.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and their mixtures in a suitable solvent.

  • Reaction: Add 100 µL of the sample solution to 3 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM of Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • Reagents: Prepare a fluorescein (B123965) sodium salt solution (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator), and Trolox (a vitamin E analog) as a standard. All solutions are prepared in a phosphate (B84403) buffer (75 mM, pH 7.4).

  • Plate Preparation: In a 96-well black microplate, add 25 µL of the sample, blank (buffer), or Trolox standard to the wells. Then, add 150 µL of the fluorescein solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Reaction Initiation: Inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measurement: Measure the fluorescence decay kinetically every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox equivalents (TE).

Antioxidant Signaling Pathway

The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. Many phenolic compounds, including hydroxycinnamic acids and flavonoids, can activate this pathway, leading to the expression of a battery of antioxidant and detoxification enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Phenols Phenolic Compounds (e.g., this compound) Phenols->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Maf sMaf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

Conclusion

The exploration of synergistic antioxidant effects between this compound and other phenolic compounds holds significant promise for the development of novel and more effective antioxidant formulations. The provided data on related compounds suggests that combinations of hydroxycinnamic acids, such as chlorogenic acid, with other phenols like caffeic acid, gallic acid, and quercetin can lead to enhanced antioxidant activity. Further research is warranted to specifically quantify the synergistic interactions of this compound. The detailed experimental protocols and the overview of the Keap1-Nrf2 signaling pathway included in this guide offer a solid foundation for researchers to pursue these investigations.

References

Head-to-head comparison of different extraction methods for 3-O-Feruloylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction Protocols

The selection of an appropriate extraction method is a critical step in the isolation and quantification of bioactive compounds from natural products. 3-O-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is a phenolic compound of significant interest due to its potential therapeutic properties. The efficiency of its extraction from various plant matrices is paramount for accurate research and the development of new pharmaceuticals. This guide provides a head-to-head comparison of common and modern extraction methodologies for this compound, supported by experimental data to aid in the selection of the most suitable technique.

While direct comparative studies for this compound across all methods are limited, this guide synthesizes available data for chlorogenic acids and total phenolic compounds from relevant plant materials to provide a comprehensive overview. The presented data should be considered indicative, as optimal conditions and yields are highly dependent on the specific plant matrix, solvent, and other experimental parameters.

Comparative Analysis of Extraction Methods

The following table summarizes the performance of various extraction techniques based on key parameters such as extraction yield, time, and solvent consumption. The data is compiled from multiple studies to provide a comparative perspective.

Extraction MethodPrincipleTypical Solvent(s)TemperatureTimeYield of Total Phenolic Compounds (TPC) or Chlorogenic Acids (CGA)AdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to allow for the diffusion of compounds.Ethanol (B145695), Methanol, Water, AcetoneRoom Temperature or slightly elevated24 - 72 hoursModerate (e.g., 357.34 mg GA/100 g d.b.)[1]Simple, low cost, suitable for thermolabile compounds.[1]Time-consuming, large solvent consumption, lower efficiency compared to modern techniques.[1]
Soxhlet Extraction Continuous extraction with a refluxing solvent.Ethanol, Methanol, HexaneBoiling point of the solvent6 - 24 hoursModerate to High (e.g., 73.54 mg GAE/g d.w. in 480 min)[1]High extraction efficiency, less solvent usage than maceration.[1]Time-consuming, potential degradation of thermolabile compounds due to high heat.[1]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, Water25 - 60°C10 - 60 minutesHigh (e.g., up to 587.7 ± 46.6 mg/g for CGA)[2]Fast, efficient, reduced solvent and energy consumption.[2]Localized high temperatures can degrade some compounds, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, promoting rapid extraction.Ethanol, Water, Acetone50 - 150°C1 - 30 minutesHigh (e.g., 84 ± 2.8 mg/g for CGA)[2]Very fast, high efficiency, reduced solvent consumption.[2]Potential for localized overheating, requires microwave-transparent solvents, equipment cost.[1]
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent (e.g., ethanol)35 - 80°C30 - 120 minutesVariable, depends on co-solvent (e.g., 37 mg GAE/g d.b.)[1]"Green" solvent, high selectivity, solvent-free extract.High initial equipment cost, may require a co-solvent for polar compounds.[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific plant materials and target compound yields.

Maceration
  • Sample Preparation: The plant material is dried and ground to a fine powder.

  • Extraction: A known weight of the powdered plant material is placed in a sealed container with a specific volume of solvent (e.g., 70% ethanol).

  • Incubation: The mixture is left to stand at room temperature for a defined period (e.g., 24-72 hours), often with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, typically using a rotary evaporator, to yield the crude extract.

Soxhlet Extraction
  • Sample Preparation: The plant material is dried and ground, then placed in a cellulose (B213188) thimble.

  • Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is fitted to a flask containing the extraction solvent and a condenser.

  • Extraction: The solvent is heated to its boiling point. The vapor rises, is condensed, and drips onto the sample in the thimble. When the solvent level in the extractor reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated for several hours.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: The dried and powdered plant material is suspended in the extraction solvent in a vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to ultrasonic waves at a specific frequency and power for a set time and temperature.

  • Filtration and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: The powdered plant material is mixed with the extraction solvent in a microwave-safe vessel.

  • Irradiation: The vessel is placed in a microwave extractor and irradiated with microwaves at a set power and for a specific duration. Temperature and pressure can be monitored and controlled.

  • Cooling and Filtration: The sample is allowed to cool before being filtered to separate the extract.

  • Concentration: The solvent is removed from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide, often mixed with a co-solvent like ethanol to increase polarity, is pumped through the extraction vessel at a specific temperature and pressure.

  • Separation: The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: The solvent-free extract is collected from the separator.

Experimental Workflow and Analysis

The general workflow for the extraction and analysis of this compound involves several key stages, from sample preparation to the final quantification.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification / Cleanup cluster_analysis 4. Analysis PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Select Method Soxhlet Soxhlet Grinding->Soxhlet Select Method UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Select Method MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Select Method SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Select Method Filtration Filtration / Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration SPE Solid-Phase Extraction (SPE) (Optional) Concentration->SPE HPLC HPLC-DAD/UV or LC-MS SPE->HPLC Quantification Quantification of This compound HPLC->Quantification

General workflow for extraction and analysis of this compound.

Conclusion

The choice of extraction method for this compound significantly impacts the efficiency, yield, and overall sustainability of the process. While traditional methods like maceration and Soxhlet extraction are simple and low-cost, they are often time-consuming and may lead to the degradation of thermolabile compounds.[1]

Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[1][2] UAE has been shown to be a highly effective technique for extracting chlorogenic acids.[2] MAE is notable for its exceptionally short extraction times.[2]

Supercritical Fluid Extraction (SFE) stands out as a "green" alternative, utilizing non-toxic supercritical CO2 and yielding a solvent-free extract. However, its application may be limited by high initial costs and the potential need for a co-solvent for polar compounds like this compound.

Ultimately, the optimal extraction method will depend on the specific research or production goals, considering factors such as available equipment, desired yield and purity, and environmental considerations. For rapid and efficient extraction, UAE and MAE are strong contenders. For applications requiring high purity and a "green" approach, SFE is an excellent choice, provided the initial investment is feasible. Traditional methods remain viable for preliminary studies or when advanced equipment is not available.

References

A Comparative Analysis of 3-O-Feruloylquinic Acid and Its Synthetic Derivatives in Modulating Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 3-O-Feruloylquinic acid against its potential synthetic derivatives. While direct comparative studies on synthetic derivatives of this compound are limited in publicly available research, this document synthesizes existing data on the parent compound and extrapolates the potential effects of synthetic modifications based on studies of structurally related phenolic acids.

Overview of this compound

This compound is a natural phenolic compound found in various plants, notably in coffee beans.[1] It is an ester formed between ferulic acid and quinic acid.[1] Research has highlighted its significant antioxidant and anti-inflammatory properties.[2]

Efficacy of this compound: Experimental Data

This compound has demonstrated potent bioactivity in several in vitro assays. Its efficacy in scavenging free radicals and inhibiting inflammatory pathways is summarized below.

Assay TypeActivity of this compoundReference
Antioxidant Activity
ABTS Radical ScavengingIC₅₀: 0.017 mg/mL[2]
DPPH Radical ScavengingIC₅₀: 0.06 mg/mL[2]
Hydroxyl Radical ScavengingIC₅₀: 0.49 mg/mL[2]
Anti-inflammatory Activity
Inhibition of NO Release (LPS-stimulated RAW 264.7 cells)Significant suppression[2]
Inhibition of mRNA expression (IL-1β, IL-6, iNOS, COX-2, NF-κB)Dose-dependent inhibition (1-400 µg/mL)[2]

Synthetic Derivatives: A Prospective Comparison

Synthetic modification of natural compounds like this compound is a common strategy in drug discovery to enhance properties such as stability, bioavailability, and efficacy. Common derivatives include esters and amides. While specific data for this compound derivatives is scarce, we can infer potential changes in activity based on studies of similar phenolic acids, such as ferulic acid and caffeoylquinic acid.

Derivative TypePotential Impact on EfficacyRationale from Related Studies
Ester Derivatives (e.g., Methyl, Ethyl Esters) May exhibit altered antioxidant activity depending on the assay system. Increased lipophilicity could enhance activity in lipid-based systems but potentially decrease it in aqueous systems.Studies on ferulic acid esters have shown that esterification can increase antioxidant activity in certain environments.[3] Conversely, a study on 5-caffeoylquinic acid and its methyl ester showed that the parent compound had higher antioxidant activity in most aqueous-based tests.
Amide Derivatives Could lead to enhanced or novel biological activities. Amide derivatives of ferulic acid have been synthesized and shown to possess various activities, including anticancer effects.[4]The introduction of an amide linkage can significantly alter the molecule's chemical properties and biological interactions.

Signaling Pathway Modulation: The NF-κB Pathway

This compound has been shown to inhibit the expression of NF-κB in LPS-stimulated RAW 264.7 cells.[2] The NF-κB signaling pathway is a critical regulator of the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of many phenolic compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome degradation 3_FQA This compound 3_FQA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes induces IkB_NFkB->NFkB releases

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

Antioxidant Activity Assays

A general workflow for assessing antioxidant capacity is as follows:

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS) Mix Mix Sample/Standard with Radical Solution Prep_Radical->Mix Prep_Sample Prepare Sample and Standard (e.g., Trolox) Dilutions Prep_Sample->Mix Incubate Incubate in the Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC₅₀ Value Calculate->Determine_IC50

Caption: General workflow for DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [5][6]

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, refrigerated container.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure :

    • In a 96-well plate, add various concentrations of the sample or standard solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation :

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100

    • Determine the IC₅₀ value from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [5][6]

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add various concentrations of the sample or standard solution to the diluted ABTS•+ solution.

  • Measurement and Calculation :

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or Trolox Equivalent Antioxidant Capacity (TEAC).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Cell Culture and Treatment :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include untreated and vehicle controls.

  • MTT Incubation :

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization :

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Measurement and Calculation :

    • Measure the absorbance at approximately 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties, partly mediated through the inhibition of the NF-κB pathway. While direct comparative data for its synthetic derivatives are not yet widely available, the synthesis of ester and amide analogs presents a viable strategy for potentially enhancing its therapeutic properties. Further research is warranted to synthesize and evaluate these derivatives to establish a clear structure-activity relationship and to identify candidates with improved efficacy for further development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

Validating the Mechanism of Action of 3-O-Feruloylquinic Acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro mechanism of action of 3-O-Feruloylquinic acid (3-FQA) with functionally related phenolic acids, namely Caffeic Acid and Ferulic Acid. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into its potential as a therapeutic agent.

Executive Summary

This compound, a derivative of quinic acid and ferulic acid, has demonstrated notable antioxidant and anti-inflammatory properties in various in vitro models.[1] Its mechanism of action involves the scavenging of free radicals and the modulation of key inflammatory signaling pathways. This guide compares its efficacy with that of its structural relatives, caffeic acid and ferulic acid, to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound, Caffeic Acid, and Ferulic Acid.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µg/mL)IC50 (µM)¹
This compound DPPH Radical Scavenging0.06[1]~163
ABTS Radical Scavenging0.017[1]~46
Hydroxyl Radical Scavenging0.49[1]~1330
Caffeic Acid DPPH Radical Scavenging-~15²
Ferulic Acid DPPH Radical Scavenging-~40²

¹Calculated based on molecular weights (3-FQA: ~368.34 g/mol ; Caffeic Acid: ~180.16 g/mol ; Ferulic Acid: ~194.18 g/mol ). ²Approximate values from various literature sources for comparative purposes.

Table 2: Comparative Anti-inflammatory Activity (RAW 264.7 Macrophages)

CompoundAssayIC50 (µM)
This compound Nitric Oxide (NO) ProductionData not available in searched literature
COX-2 InhibitionData not available in searched literature
Caffeic Acid Nitric Oxide (NO) Production~7.4 - 21.0³
COX-2 Inhibition~10⁴
Ferulic Acid Nitric Oxide (NO) Production>100 (weak inhibition)⁵
COX-2 Inhibition>100 (weak inhibition)⁶

³IC50 values for caffeic acid derivatives in LPS-induced RAW 264.7 cells. ⁴IC50 value for caffeic acid inhibiting Fyn kinase activity, which is upstream of COX-2 expression. ⁵Ferulic acid was found to be a weak inhibitor of NO production in LPS/IFNγ-stimulated RAW 264.7 macrophages. ⁶Ferulic acid did not show significant inhibition of COX-2 expression at 100 µM in LPS-stimulated RAW 264.7 cells.

Note: While specific IC50 values for the anti-inflammatory effects of this compound were not available in the searched literature, studies have shown that it inhibits the mRNA expression of pro-inflammatory mediators including IL-1β, IL-6, iNOS, and COX-2, and suppresses nitric oxide release in LPS-stimulated RAW 264.7 cells.[1]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and related phenolic acids are primarily mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A RAW 264.7 Macrophage Culture B Pre-treatment with This compound or Alternatives A->B C Stimulation with Lipopolysaccharide (LPS) B->C D Incubation C->D E Measurement of Inflammatory Markers (NO, TNF-α, IL-6) D->E F Cell Lysis D->F G Western Blot for COX-2, iNOS, p-p65, p-p38, p-ERK F->G

Figure 1. A typical experimental workflow for assessing the in vitro anti-inflammatory activity of test compounds.

G cluster_1 LPS-Induced NF-κB Signaling Pathway cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα_p p-IκBα Nucleus Nucleus NFκB->Nucleus translocates NFκB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Genes activates transcription FQA This compound FQA->IKK inhibits FQA->NFκB inhibits translocation IκBα_p->NFκB releases

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

G cluster_4 MAPK Signaling Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Genes Pro-inflammatory Genes AP1->Genes FQA This compound FQA->p38 inhibits phosphorylation FQA->ERK1_2 inhibits phosphorylation

Figure 3. Modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

1. Cell Culture and LPS Stimulation

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (this compound, Caffeic Acid, or Ferulic Acid) or vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • Incubate the plates for 24 hours at 37°C.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation period, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3. COX-2 Inhibition Assay (Western Blot)

  • Principle: This method quantifies the protein expression levels of COX-2.

  • Protocol:

    • Following cell treatment and LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to normalize the data.

4. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Principle: This assay measures the transcriptional activity of NF-κB using a reporter gene (luciferase) under the control of an NF-κB responsive promoter.

  • Protocol:

    • Transfect RAW 264.7 cells with a plasmid containing the NF-κB luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, treat the transfected cells with the test compounds and/or LPS as described in the cell culture protocol.

    • Following incubation, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

    • The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

5. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compounds.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. The scavenging activity is calculated as the percentage decrease in absorbance compared to the control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compounds to the ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm. The scavenging activity is calculated as the percentage decrease in absorbance.

Conclusion

This compound exhibits significant antioxidant and anti-inflammatory activities in vitro. Its ability to scavenge free radicals is comparable to or, in some cases, more potent than its constituent, ferulic acid. While quantitative data on its direct inhibition of key inflammatory enzymes and mediators is still emerging, its demonstrated capacity to suppress the expression of pro-inflammatory genes through the modulation of the NF-κB and MAPK signaling pathways positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Comparative analysis with caffeic acid and ferulic acid suggests that the quinic acid moiety may influence its biological activity, warranting further structure-activity relationship studies.

References

Correlating In Vitro Antioxidant Assays with In Vivo Outcomes for 3-O-Feruloylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, establishing a clear correlation between in vitro activity and in vivo efficacy is a critical step in the development of novel therapeutic agents. This guide provides a comprehensive comparison of 3-O-Feruloylquinic acid, a phenolic compound with demonstrated in vitro antioxidant properties, with related compounds for which in vivo data is available. Due to the limited direct in vivo antioxidant studies on this compound, this guide draws comparisons with its parent compound, ferulic acid, and the structurally similar chlorogenic acid (5-O-caffeoylquinic acid) to provide a broader context for its potential physiological effects.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and its comparators has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, offering a comparative overview of their radical scavenging and reducing abilities.

Table 1: In Vitro Radical Scavenging Activity

CompoundAssayIC50 ValueReference Compound
This compound DPPH0.06 mg/mL[1]-
ABTS0.017 mg/mL[1]-
Hydroxyl Radical0.49 mg/mL[1]-
Ferulic Acid DPPH~9.9 µg/mLAscorbic Acid, Trolox
ABTSHigh activityTrolox
5-O-Caffeoylquinic Acid (Chlorogenic Acid) DPPHEC50: 7.39 μM[2]BHA, BHT, L-ascorbic acid
FRAP114.22 μM Fe2+ (at 5 μM)[2]-

Table 2: In Vivo Antioxidant Effects of Related Compounds

CompoundAnimal ModelBiomarkers of Oxidative StressKey Findings
Ferulic Acid Rat model of cerebral ischemia/reperfusionSOD, GSH-Px, MDA[3]Significantly attenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress. Increased SOD and GSH-Px activity, and decreased MDA levels.[3]
Chlorogenic Acid (5-O-Caffeoylquinic Acid) CCl4-induced hepatotoxicity in miceT-SOD, GSH-Px, T-AOC, MDA[4]Liposomal formulation of chlorogenic acid showed increased activities of antioxidant enzymes (T-SOD, GSH-Px) and total antioxidant capacity (T-AOC), and decreased levels of MDA, indicating significant hepatoprotective and antioxidant effects.[4]

Signaling Pathways in Antioxidant Action

The antioxidant and anti-inflammatory effects of phenolic compounds like this compound are often mediated through the modulation of key cellular signaling pathways. Two of the most prominent pathways are the Keap1-Nrf2 and the NF-κB pathways.

The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.

The NF-κB pathway is a central regulator of inflammation. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Many antioxidant compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.[3]

Keap1-Nrf2 Signaling Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription 3_FQA This compound 3_FQA->Keap1_Nrf2 may promote dissociation

Keap1-Nrf2 antioxidant response pathway.

NF-kB Signaling Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, ROS) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Gene Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Gene activates transcription 3_FQA This compound 3_FQA->IKK inhibits

NF-κB inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate reproducibility and comparison.

In Vitro Antioxidant Assays

In Vitro Antioxidant Assay Workflow start Start prepare_samples Prepare Test Compound (this compound) and Standards start->prepare_samples dpph DPPH Assay prepare_samples->dpph abts ABTS Assay prepare_samples->abts orac ORAC Assay prepare_samples->orac measure_dpph Measure Absorbance at ~517 nm dpph->measure_dpph measure_abts Measure Absorbance at ~734 nm abts->measure_abts measure_orac Measure Fluorescence Decay orac->measure_orac calculate_ic50 Calculate IC50 measure_dpph->calculate_ic50 measure_abts->calculate_ic50 calculate_teac Calculate TEAC measure_orac->calculate_teac end End calculate_ic50->end calculate_teac->end

Workflow for in vitro antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

    • Add a fixed volume of the DPPH solution to each concentration of the test sample and the standard.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation is quantified.

  • Protocol:

    • Prepare a working solution of the fluorescent probe (fluorescein) in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare various concentrations of this compound and a standard (Trolox).

    • In a 96-well microplate, add the fluorescent probe, followed by the sample or standard.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).

In Vivo Antioxidant Studies (Protocols for Related Compounds)

In Vivo Antioxidant Study Workflow start Start animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model induce_stress Induce Oxidative Stress (e.g., CCl4, Ischemia-Reperfusion) animal_model->induce_stress administer_compound Administer Test Compound (e.g., Ferulic Acid, Chlorogenic Acid) induce_stress->administer_compound collect_samples Collect Blood and Tissue Samples administer_compound->collect_samples measure_markers Measure Biomarkers of Oxidative Stress collect_samples->measure_markers sod_cat SOD, CAT, GSH-Px Activity measure_markers->sod_cat mda MDA Levels (Lipid Peroxidation) measure_markers->mda analyze_data Analyze and Compare Data sod_cat->analyze_data mda->analyze_data end End analyze_data->end

General workflow for in vivo antioxidant studies.

1. Animal Model of Chemically-Induced Hepatotoxicity (e.g., using Carbon Tetrachloride - CCl4)

  • Principle: This model is used to evaluate the hepatoprotective and antioxidant effects of a compound against liver damage induced by a toxin like CCl4, which generates free radicals and induces oxidative stress.

  • Protocol (adapted for Chlorogenic Acid):

    • Acclimatize male mice for one week.

    • Divide the animals into groups: control, CCl4 model, CCl4 + Chlorogenic Acid (different doses), and a positive control group (e.g., silymarin).

    • Administer the test compound or vehicle orally for a specified period (e.g., 7 days).

    • On the last day, induce liver injury by intraperitoneal injection of CCl4 (dissolved in olive oil).

    • After 24 hours, collect blood samples for biochemical analysis of liver function enzymes (ALT, AST) and markers of oxidative stress (T-SOD, GSH-Px, T-AOC, MDA).

    • Euthanize the animals and collect liver tissues for histopathological examination and measurement of tissue-specific antioxidant enzyme activities.

2. Animal Model of Ischemia-Reperfusion Injury

  • Principle: This model assesses the neuroprotective or organ-protective effects of a compound against oxidative damage caused by the restoration of blood flow after a period of ischemia.

  • Protocol (adapted for Ferulic Acid):

    • Acclimatize male rats for one week.

    • Divide the animals into groups: sham-operated, ischemia-reperfusion (I/R) model, I/R + Ferulic Acid (different doses).

    • Induce cerebral ischemia by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.

    • Administer ferulic acid (e.g., intravenously or orally) before or after the ischemic event.

    • After a set period of reperfusion (e.g., 24 hours), assess neurological deficits using behavioral tests.

    • Collect brain tissue to measure infarct volume, markers of oxidative stress (SOD, GSH-Px, MDA), and apoptotic markers.

Conclusion: Correlating In Vitro and In Vivo Findings

This compound exhibits potent radical scavenging activity in vitro, as evidenced by its low IC50 values in DPPH and ABTS assays.[1] This strong in vitro antioxidant potential suggests that it could be effective in mitigating oxidative stress in biological systems.

While direct in vivo antioxidant data for this compound is currently limited, studies on its parent compound, ferulic acid, and the structurally related chlorogenic acid provide valuable insights. Both ferulic acid and chlorogenic acid have demonstrated significant antioxidant and protective effects in various in vivo models of oxidative stress.[3][4] These compounds have been shown to enhance the activity of endogenous antioxidant enzymes such as SOD and GSH-Px, and reduce markers of lipid peroxidation like MDA.[3][4]

The in vivo efficacy of these related compounds is likely mediated, at least in part, through the modulation of the Keap1-Nrf2 and NF-κB signaling pathways. It is plausible that this compound shares these mechanisms of action. However, the bioavailability and metabolic fate of this compound in vivo will be critical determinants of its ultimate physiological effects. Further in vivo studies are warranted to directly assess the antioxidant efficacy and pharmacokinetic profile of this compound to establish a definitive correlation with its promising in vitro antioxidant activity.

References

Safety Operating Guide

Proper Disposal of 3-O-Feruloylquinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-O-Feruloylquinic acid, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow established protocols for chemical waste to minimize environmental impact and maintain a safe working environment.[1] Indiscriminate disposal, such as discharge into the sanitary sewer system, is strongly discouraged.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust particles.

In the event of a spill, it should be immediately cleaned up while wearing appropriate PPE. The spilled solid should be swept up and placed into a designated container for disposal. The spill area should then be decontaminated to ensure no residue remains.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should always be performed in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation :

    • Solid Waste : Unused, expired, or surplus this compound should be collected in a designated waste container. This container should be clearly labeled as "Chemical Waste" and should specify the contents.

    • Liquid Waste : If the this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility has been verified.

    • Contaminated Materials : Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be collected in a designated solid waste container.

  • Containerization and Labeling :

    • All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

    • Each container must be clearly labeled with the words "Hazardous Waste" or "Chemical Waste" (as per institutional policy), the full chemical name ("this compound"), and the date of accumulation.[2] Avoid using chemical formulas or abbreviations.[2]

  • Storage :

    • Waste containers should be stored in a designated, secure satellite accumulation area within the laboratory.[3]

    • Incompatible waste streams should be segregated to prevent accidental reactions.[3]

  • Disposal :

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste contractor.

    • Under no circumstances should this compound or its solutions be poured down the drain. While not classified as hazardous, its potential effects on aquatic ecosystems are not well-documented, and this practice is generally prohibited for laboratory chemicals.[4][5][6]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₇H₂₀O₉PubChem[1]
Molecular Weight368.34 g/mol PubChem[1]
GHS Hazard ClassificationNot ClassifiedPubChem[1]

Experimental Workflow for Disposal

A Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Place in a Labeled, Compatible Solid Waste Container D->F G Place in a Labeled, Compatible Liquid Waste Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Contact EHS for Pickup and Disposal H->I J Do NOT Dispose of Down the Drain

Disposal workflow for this compound.

This procedural guidance is intended to provide a framework for the safe disposal of this compound. It is crucial for all laboratory personnel to be familiar with their institution's specific chemical hygiene and waste disposal plans. By adhering to these protocols, you contribute to a safer research environment and the protection of our ecosystem.

References

Essential Safety and Operational Guide for 3-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-O-Feruloylquinic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established guidelines for handling phenolic and organic acids.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

  • Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.[2][3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Wear chemically resistant gloves.[3] For incidental contact, nitrile gloves are acceptable, but should be changed immediately upon contamination.[2] For tasks with a higher risk of exposure, such as handling concentrated solutions, consider double-gloving or using thicker gloves like neoprene or butyl rubber.[2]

  • Body Protection: A fully buttoned laboratory coat must be worn.[2] For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[4][6]

II. Health and Safety Data Summary

While specific quantitative hazard data for this compound is limited, the precautionary measures for similar phenolic and organic acids should be followed.

ParameterValue/InformationSource
GHS Hazard Classification Not Classified[7]
Physical State Solid powder[7][8]
Storage Temperature Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[8]
Incompatibilities Strong oxidizing agents, strong bases, alkaline metals[3][9]

III. Step-by-Step Handling and Disposal Plan

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, adhering to the recommended storage temperatures.[8]

  • Keep the container tightly sealed and store it separately from incompatible materials such as strong oxidizers and bases.[1][4]

2. Preparation of Solutions:

  • All weighing and solution preparation must be performed inside a chemical fume hood.[2]

  • To minimize dust, handle the solid powder gently.

  • When dissolving, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around.[4][10]

3. Handling and Experimental Use:

  • Always wear the appropriate PPE as detailed in Section I.

  • Avoid contact with skin and eyes.[1][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Transport chemicals in secondary containment, such as a bottle carrier.[1][4]

4. Spill Management:

  • Small Spills: For small spills of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[3] For small liquid spills, absorb the material with a non-reactive absorbent material like vermiculite (B1170534) or paper towels and place it in a sealed container for disposal.[5]

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer.[4]

  • Clean the spill area with a suitable decontaminating solution.[3]

5. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[11]

  • Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.[1]

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Disposal Receive Receive and Inspect Store Store in Cool, Dry, Dark Place Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Solid Work_in_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Collect_Waste Collect in Labeled Container Experiment->Collect_Waste Spill Spill? Experiment->Spill Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose Dispose via Institutional Protocol Collect_Waste->Dispose Spill->Decontaminate No Spill_Cleanup Follow Spill Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Collect_Waste

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Feruloylquinic acid
Reactant of Route 2
3-O-Feruloylquinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.